(S,R,S)-AHPC-C3-COOH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O6S/c1-16-23(38-15-29-16)18-10-8-17(9-11-18)13-28-25(36)20-12-19(32)14-31(20)26(37)24(27(2,3)4)30-21(33)6-5-7-22(34)35/h8-11,15,19-20,24,32H,5-7,12-14H2,1-4H3,(H,28,36)(H,30,33)(H,34,35)/t19-,20+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGREQKARAJLQH-JXALWOEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-C3-COOH: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C3-COOH is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a three-carbon carboxylic acid linker. It serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound within the PROTAC framework, detailing its role in the formation of a productive ternary complex and subsequent ubiquitination and proteasomal degradation of a protein of interest. This document includes a summary of relevant quantitative data, detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a pre-functionalized E3 ligase ligand, specifically designed to recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most widely utilized E3 ligases in PROTAC development. The "(S,R,S)-AHPC" core is a potent binder to VHL, while the "-C3-COOH" linker provides a reactive handle for conjugation to a POI ligand, typically through the formation of a stable amide bond.
The fundamental mechanism of action of a PROTAC incorporating this compound is to act as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. A key feature of this process is its catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.
Quantitative Data: Binding Affinities and Degradation Potency
| Ligand | Target | Assay | Binding Affinity | Reference |
| VH032 | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | [1] |
| VH101 (a derivative of VH032) | VHL | Isothermal Titration Calorimetry (ITC) | Kd = 44 nM | |
| MZ1 (BRD4 PROTAC with VH032-based ligand) | VHL | Surface Plasmon Resonance (SPR) | Kd = 29 nM | |
| MZ1 (BRD4 PROTAC with VH032-based ligand) | BRD4(BD2) | Surface Plasmon Resonance (SPR) | Kd = 1 nM | |
| ARV-771 (BET PROTAC with (S,R,S)-AHPC-Me) | BET proteins | Cellular Assay | DC50 < 1 nM | [2][3][4] |
Note: The binding affinity of this compound to VHL is expected to be in a similar nanomolar range to its parent compound, VH032. The addition of the short C3 linker is not anticipated to significantly alter the binding interaction of the AHPC pharmacophore with the VHL protein.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
The core mechanism involves the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
A typical workflow for developing a novel PROTAC using this compound involves synthesis, biochemical characterization, and cellular evaluation.
Caption: General workflow for PROTAC development.
Experimental Protocols
PROTAC Synthesis: Amide Coupling
This protocol describes the conjugation of a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound.
-
Materials:
-
This compound
-
POI ligand with an amine functional group
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N2 or Ar)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and the POI-ligand-amine (1.0-1.2 eq) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR.
-
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated cells to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the POI and the E3 ligase.
-
Materials:
-
Cell line expressing the POI and VHL
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-POI)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for a few hours.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the POI and VHL to confirm their co-precipitation.
-
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its high affinity for VHL and the presence of a versatile carboxylic acid linker facilitate the synthesis of potent and selective protein degraders. A thorough understanding of its mechanism of action, coupled with robust experimental validation as outlined in this guide, is essential for the successful design and optimization of novel PROTAC-based therapeutics. The provided protocols and data serve as a comprehensive resource for researchers in the field of targeted protein degradation.
References
An In-depth Technical Guide to (S,R,S)-AHPC-C3-COOH: A Core Component for Targeted Protein Degradation
(S,R,S)-AHPC-C3-COOH is a specialized chemical entity at the forefront of targeted protein degradation, a revolutionary therapeutic modality in drug discovery. This molecule serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a VHL E3 ligase ligand-linker conjugate, it provides the crucial link to the cellular machinery responsible for protein degradation. This technical guide offers a comprehensive overview of its properties, synthesis, and application for researchers, scientists, and drug development professionals.
Core Concepts and Physicochemical Properties
This compound is a derivative of the well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032). The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is critical for its binding to the VHL protein. The "-C3-COOH" extension signifies a three-carbon alkyl linker terminating in a carboxylic acid functional group. This carboxylic acid serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest.
| Property | Value | Reference |
| Chemical Name | 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)butanoic acid | N/A |
| CAS Number | 2172819-73-5 | [1] |
| Molecular Formula | C26H36N4O5S | N/A |
| Molecular Weight | 516.65 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action in PROTACs
The primary function of this compound is to be incorporated into a PROTAC molecule. PROTACs are heterobifunctional molecules that hijack the body's natural ubiquitin-proteasome system to selectively degrade target proteins.
A PROTAC synthesized using this compound will have three key components:
-
The (S,R,S)-AHPC moiety: This part of the molecule binds with high affinity to the VHL E3 ubiquitin ligase.
-
A linker: The C3 alkyl chain provides a flexible connection of a specific length.
-
A warhead: A ligand for a specific protein of interest (POI) is attached to the carboxylic acid end of the linker.
The PROTAC brings the POI into close proximity with the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data
| Ligand | Binding Affinity (Kd) to VHL | Method |
| (S,R,S)-AHPC (VH032) | ~185 nM | Isothermal Titration Calorimetry (ITC) |
The efficacy of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). These values are highly dependent on the specific "warhead" attached to the this compound and the target protein. As such, no universal DC50 or Dmax values exist for this linker-ligand conjugate itself.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general synthetic route can be inferred from standard organic chemistry principles and literature on similar compounds. The synthesis would likely involve the coupling of the (S,R,S)-AHPC core with a protected 4-aminobutanoic acid derivative, followed by deprotection.
Determination of VHL Binding Affinity (Surface Plasmon Resonance - SPR)
SPR is a common biophysical technique to measure the binding affinity of ligands to their protein targets.
Materials:
-
Recombinant VHL protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS)
-
Blocking agent (ethanolamine)
Procedure:
-
Immobilization of VHL:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the VHL protein solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the analyte over the immobilized VHL surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Evaluation of PROTAC-mediated Protein Degradation (Western Blotting)
Western blotting is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized using this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile tool for the development of VHL-based PROTACs. Its well-defined structure, with a high-affinity VHL ligand and a functionalizable linker, provides a solid foundation for the synthesis of potent and selective protein degraders. While specific quantitative data for this particular molecule is not extensively published, the established methodologies for characterizing VHL ligands and evaluating PROTACs provide a clear path for its application in targeted protein degradation research. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers in leveraging this important chemical entity to advance the field of drug discovery.
References
(S,R,S)-AHPC-C3-COOH VHL Ligand: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-COOH is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the rapidly advancing field of targeted protein degradation. This molecule serves as a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality engineered to selectively eliminate disease-causing proteins. As a derivative of the well-characterized VHL ligand VH032, this compound provides a robust anchor to recruit the VHL E3 ligase complex, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). The terminal carboxylic acid on the C3 linker offers a versatile conjugation point for the attachment of a ligand targeting a specific protein of interest (POI), enabling the creation of heterobifunctional PROTACs. This guide provides a comprehensive technical overview of the function, mechanism of action, and application of this compound in drug discovery and development.
Core Function and Mechanism of Action
The primary function of this compound, when incorporated into a PROTAC, is to bind to the VHL protein, which is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^). This binding event initiates a cascade that leads to the degradation of a target protein.
The mechanism unfolds as follows:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to both the VHL E3 ligase (via the this compound moiety) and the target protein of interest. This brings the E3 ligase and the target protein into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and proteolytically degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having catalyzed this process, is then released and can engage in further rounds of degradation.
This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC, making it a highly efficient and potent therapeutic strategy.
Quantitative Data
| Ligand | Binding Affinity (K_d) to VHL | Method |
| VH032 | 185 nM[1] | Isothermal Titration Calorimetry (ITC) |
It is important to note that the addition of the C3-COOH linker may slightly modulate the binding affinity. Researchers are encouraged to experimentally determine the precise K_d for this compound or PROTACs derived from it using the methodologies outlined in the experimental protocols section.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing a PROTAC synthesized using this compound.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
The Core Principles of PROTACs: An In-depth Technical Guide Using (S,R,S)-AHPC-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that only block a protein's function, PROTACs co-opt the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to achieve targeted protein degradation[1][2]. This is accomplished through a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[1][2]. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome[1][2].
The PROTAC Catalytic Cycle
The mechanism of action of a PROTAC is a catalytic process, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. This cycle can be broken down into several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex. The linker plays a critical role in enabling the formation of a stable and productive complex.
-
Ubiquitination : Once in proximity, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the POI. This process is repeated to form a polyubiquitin chain on the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Signaling Pathway Disruption: A Case Study on BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of oncogenes like c-MYC. By targeting BRD4 for degradation, a VHL-based PROTAC can effectively disrupt this signaling pathway, leading to anti-proliferative effects in cancer cells.
Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is assessed through various quantitative parameters. The following tables summarize representative data for the VHL-based BRD4 PROTAC, MZ1.
Table 1: Binding Affinities of MZ1
| Component | Binding Target | Kd (nM) |
| MZ1 | VHL | 67 ± 8 |
| MZ1 | BRD4 (BD2) | 15 |
| VHL | MZ1-BRD4 (BD2) | 4.4 ± 1.0 |
Kd (dissociation constant) values were determined by Isothermal Titration Calorimetry (ITC). A lower Kd indicates stronger binding.
Table 2: Cellular Degradation Potency of MZ1
| Cell Line | DC50 (nM) | Dmax (%) | Time (hours) |
| HeLa | ~100 | >90 | 24 |
| 22Rv1 | 24 | >95 | 18 |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa)
-
PROTAC of interest (e.g., MZ1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and visualize bands using an imager.
-
Quantify band intensities and normalize the target protein to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Caption: Workflow for Western blot analysis of PROTAC-induced protein degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant E3 ubiquitin ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Recombinant target protein (e.g., BRD4)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the E1, E2, E3, target protein, ubiquitin, and ATP in a reaction buffer on ice.
-
Initiate Reaction: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a membrane and probe with an antibody against the target protein.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
-
Caption: Workflow for an in vitro ubiquitination assay to confirm PROTAC activity.
Ternary Complex Formation Assay (Fluorescence Polarization)
This biophysical assay measures the formation of the ternary complex in solution.
Materials:
-
Fluorescently labeled ligand for either the E3 ligase or the target protein
-
Recombinant E3 ligase
-
Recombinant target protein
-
PROTAC of interest
-
Assay buffer
Procedure:
-
Binary Binding: First, determine the binding affinity of the fluorescent ligand to its protein partner.
-
Competition Assay: To measure the affinity of the PROTAC for the fluorescently-labeled protein, perform a competition experiment where increasing concentrations of the PROTAC displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
Ternary Complex Formation: To assess ternary complex formation, pre-incubate the PROTAC with one protein partner (e.g., VHL) and then titrate in the other protein partner (e.g., BRD4) along with the fluorescent ligand for VHL. An increase in fluorescence polarization indicates the formation of a larger complex.
Conclusion
PROTACs, utilizing building blocks like (S,R,S)-AHPC-C3-COOH, offer a powerful strategy for targeted protein degradation. The rational design of these molecules, particularly the optimization of the linker, is crucial for achieving potent and selective degradation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel PROTACs, from their fundamental mechanism of action to their cellular efficacy. As our understanding of the intricate interplay between the PROTAC, target protein, and E3 ligase continues to grow, so too will the potential of this transformative therapeutic modality.
References
- 1. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AHPC-Based VHL Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery for protein degradation, primarily known for its role in targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for destruction under normal oxygen conditions. The ability to hijack this natural process using heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation as a therapeutic modality. A cornerstone of this technology is the development of potent and specific small molecule ligands that can recruit the E3 ligase. This guide provides an in-depth overview of the discovery and development of a key class of VHL ligands based on the (S,R,S)-α-hydroxy-γ-proline-based carboxamide (AHPC) core, a scaffold that has proven instrumental in the creation of highly effective PROTACs.
The VHL-HIF-1α Signaling Pathway: The Blueprint for Ligand Design
Under normoxic conditions, the HIF-1α transcription factor is hydroxylated at specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a recognition site for the β-domain of the VHL protein, leading to the formation of a stable complex. As the substrate recognition component of the larger Cullin-RING E3 ligase complex (CRL2^VHL^), VHL targets HIF-1α for polyubiquitination and subsequent degradation by the 26S proteasome. This process is suppressed under hypoxic conditions, allowing HIF-1α to accumulate and activate genes involved in angiogenesis and cell proliferation. The discovery of small molecules that could mimic the hydroxylated proline of HIF-1α and bind to the same pocket on VHL was a pivotal moment in the field.
Discovery and Optimization of AHPC-Based VHL Ligands
The journey to the current generation of AHPC-based VHL ligands began with structure-based drug design, leveraging the crystal structure of VHL in complex with a HIF-1α peptide. Early efforts focused on developing peptidomimetic inhibitors, which eventually led to the identification of the hydroxyproline (Hyp) core as a crucial pharmacophore.
Systematic optimization of this core led to the development of potent small-molecule VHL inhibitors. The general structure of these ligands consists of a central hydroxyproline scaffold with substitutions at the N-acyl and C-amide positions. The (S,R,S)-AHPC core, also known as VH032-NH2, emerged from these studies as a highly efficient VHL binder. This core features a tert-butyl group on the N-acyl substituent and a 4-(4-methylthiazol-5-yl)benzyl group at the C-amide. The (S,R,S) stereochemistry is critical for optimal binding in the VHL pocket.
Further structure-activity relationship (SAR) studies have explored modifications at various positions of the AHPC scaffold to modulate binding affinity, physicochemical properties, and to provide vectors for linker attachment in PROTAC synthesis.
Quantitative Binding Affinity Data
The binding affinities of various VHL ligands have been characterized using a range of biophysical techniques. The table below summarizes key quantitative data for selected AHPC-based and related hydroxyproline-based VHL ligands.
| Ligand Name/Reference | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) |
| (S,R,S)-AHPC (VH032-NH2) | Not directly reported | Indirectly validated via PROTAC activity (GMB-475 IC50 = 1.11 µM for target degradation) | Cellular degradation assays |
| VH298 | 80 - 90 nM | - | ITC, Fluorescence Polarization |
| VHL-IN-1 | 37 nM | - | Not specified |
| VL285 | - | 0.34 µM | Not specified |
| VHL Ligand 14 | - | 196 nM | Not specified |
Note: The efficacy of PROTACs constructed with (S,R,S)-AHPC provides strong evidence of its robust VHL engagement, even in the absence of a publicly reported direct Kd value.[1]
Key Experimental Protocols
Accurate characterization of the interaction between a ligand and VHL is fundamental to the development of effective PROTACs. The following sections detail the methodologies for key biophysical assays used to quantify this binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Highly purified VHL protein (typically the VCB complex: VHL, Elongin B, and Elongin C)
-
Highly purified test compound (e.g., AHPC-based ligand)
-
ITC buffer (e.g., 50 mM Tris or HEPES, 150 mM NaCl, pH 7.5; must be identical for protein and ligand)
-
Isothermal titration calorimeter instrument
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the VCB protein against the ITC buffer to ensure buffer matching.
-
Dissolve the test compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the VCB protein solution (typically 10-20 µM) into the sample cell.
-
Load the test compound solution (typically 100-200 µM, a 10-fold molar excess) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) of the ligand into the protein solution.
-
Monitor the heat change after each injection until the binding sites are saturated.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., VHL ligand) to a ligand immobilized on a sensor chip (e.g., VCB complex). This provides kinetic information (association rate, kon, and dissociation rate, koff) in addition to the equilibrium dissociation constant (Kd).
Materials:
-
Recombinant VCB protein complex
-
Test compound
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
Procedure:
-
VHL Immobilization:
-
Activate the sensor chip surface using a standard amine coupling chemistry with EDC/NHS.
-
Immobilize the VCB protein onto the sensor surface to a desired response unit (RU) level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound in running buffer over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams for association and dissociation phases.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the VHL protein by a test compound. It is a high-throughput method suitable for screening large compound libraries.
Materials:
-
Tagged VHL protein (e.g., GST-tagged or His-tagged VCB)
-
Fluorescently labeled tracer ligand that binds to VHL
-
TR-FRET donor-labeled antibody corresponding to the VHL tag (e.g., terbium-labeled anti-GST)
-
TR-FRET acceptor
-
Test compound
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the test compound dilutions.
-
Add the tagged VCB protein to each well.
-
Add the fluorescent tracer and the donor-labeled antibody.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the FRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental and Developmental Workflow
The discovery and development of AHPC-based VHL ligands and their subsequent incorporation into PROTACs follows a structured workflow, from initial hit identification to cellular characterization.
Conclusion
The development of AHPC-based VHL ligands represents a landmark achievement in the field of targeted protein degradation. Through a combination of structure-based design, systematic chemical optimization, and rigorous biophysical characterization, researchers have created a powerful chemical tool for hijacking the VHL E3 ligase. These ligands, particularly the (S,R,S)-AHPC core, have become a staple in the design of potent and selective PROTAC degraders for a wide range of therapeutic targets. The detailed experimental protocols and developmental workflow outlined in this guide provide a framework for the continued innovation and application of this important class of molecules in drug discovery.
References
An In-depth Technical Guide to (S,R,S)-AHPC-C3-COOH: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C3-COOH, a crucial linker-acid molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound, offering valuable insights for researchers engaged in the field of targeted protein degradation.
Core Chemical Data
This compound, with the CAS number 2172819-73-5, is a carboxylic acid derivative of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[1][2] Its structure incorporates the (S,R,S)-AHPC moiety, which serves as a high-affinity binder to the VHL E3 ligase, connected to a three-carbon carboxylic acid linker. This terminal carboxylic acid group provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.
| Property | Value | Reference |
| CAS Number | 2172819-73-5 | [1] |
| Molecular Formula | C27H36N4O6S | [1] |
| Molecular Weight | 544.67 g/mol | [1] |
| Purity (HPLC) | ≥ 95% | [1] |
| Shipping Conditions | Room temperature | [1] |
| Storage Conditions | Refrigerated | [1] |
| Shelf Life | 12 months after delivery | [1] |
The Role in PROTAC Technology: A Mechanistic Overview
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a critical building block in the synthesis of VHL-based PROTACs. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the C3-COOH linker allows for the attachment of a "warhead" that specifically binds to the protein targeted for degradation.
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for efficient protein degradation. The length and chemical nature of the linker, in this case, a C3 carboxylic acid, play a significant role in optimizing the geometry and stability of this ternary complex, which in turn influences the potency and selectivity of the resulting PROTAC.
Signaling Pathway of PROTAC-mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC synthesized using this compound.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a functional PROTAC using this compound involves a multi-step process. Below are generalized protocols for the key experimental stages.
Synthesis of this compound
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found, a general approach involves the coupling of the (S,R,S)-AHPC hydrochloride core with a suitable C3 linker precursor that has a protected carboxylic acid. This is typically followed by a deprotection step to yield the final product.
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of this compound allows for a straightforward amide coupling reaction with an amine-containing ligand for the target protein of interest.
Materials:
-
This compound
-
Amine-containing target protein ligand ("warhead")
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the coupling agents (e.g., HATU, HOBt) and a base (e.g., DIPEA) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing warhead in anhydrous DMF.
-
Add the warhead solution to the activated this compound mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by LC-MS.
-
Upon completion, the crude product is purified, typically by reverse-phase HPLC.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the biological evaluation of a newly synthesized PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of VHL-based PROTACs. Its well-defined structure and reactive carboxylic acid handle facilitate the modular assembly of these powerful protein degraders. A thorough understanding of its chemical properties, coupled with robust synthetic and biological evaluation protocols, is essential for the successful development of novel therapeutics in the rapidly advancing field of targeted protein degradation. As research continues, the strategic use of building blocks like this compound will undoubtedly contribute to the design of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties.
References
E3 Ligase Recruitment with (S,R,S)-AHPC-C3-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (S,R,S)-AHPC-C3-COOH, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its mechanism of action in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, present relevant quantitative data, and provide detailed experimental protocols for the evaluation of PROTACs incorporating this chemical moiety.
Introduction to this compound and PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the protein from the cell entirely. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1]
This compound is a carboxylic acid derivative of a VHL E3 ubiquitin ligase ligand-linker conjugate.[2][3] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly utilized E3 ligases in PROTAC development.[1] The C3-COOH component is a three-carbon linker terminating in a carboxylic acid, which serves as a convenient attachment point for a ligand targeting a specific protein of interest.
The VHL E3 Ubiquitin Ligase Signaling Pathway
The VHL E3 ligase complex is a key player in cellular oxygen sensing. Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This modification allows it to be recognized by the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[4][5][6] Upon binding, VHL mediates the polyubiquitination of HIF-1α, targeting it for proteasomal degradation. In hypoxic conditions, HIF-1α is not hydroxylated, leading to its stabilization and the activation of genes involved in processes like angiogenesis and glycolysis.[5][6]
PROTACs containing a VHL ligand like (S,R,S)-AHPC effectively hijack this natural process. By binding to VHL, the PROTAC brings a non-native target protein into the vicinity of the E3 ligase complex, leading to its ubiquitination and degradation, irrespective of the cell's oxygen status.
PROTAC-Mediated Protein Degradation Workflow
The development and evaluation of a PROTAC synthesized from this compound involves a systematic workflow. This begins with the synthesis of the final PROTAC molecule, followed by a series of biochemical and cellular assays to confirm its activity and mechanism of action.
Quantitative Data Presentation
The efficacy of a PROTAC is determined through various quantitative measurements. The following tables summarize key parameters that are typically evaluated.
Table 1: Biochemical and Biophysical Parameters
| Parameter | Description | Typical Method(s) | Representative Value |
| Kd (POI) | Binding affinity of the PROTAC for the Protein of Interest. | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | 1 - 1000 nM |
| Kd (E3 Ligase) | Binding affinity of the PROTAC for the E3 Ligase (VHL). | FP, SPR, ITC | 1 - 1000 nM |
| α (Cooperativity) | A measure of the cooperativity in forming the ternary complex (POI-PROTAC-E3 Ligase). α > 1 indicates positive cooperativity. | Ternary complex formation assays (e.g., TR-FRET, AlphaLISA) | 0.1 - 100 |
| TC50 | Concentration of PROTAC required to induce 50% of maximal ternary complex formation. | TR-FRET, AlphaLISA | 1 - 1000 nM |
Table 2: Cellular Activity Parameters
| Parameter | Description | Typical Method(s) | Representative Value |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western, Flow Cytometry | 0.1 - 1000 nM |
| Dmax | The maximum percentage of protein degradation achieved. | Western Blot, In-Cell Western | >80% |
| IC50 | Concentration of PROTAC that inhibits 50% of a biological function (e.g., cell viability). | Cell Viability Assays (e.g., CellTiter-Glo) | Varies with target |
| t1/2 of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot | 1 - 8 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of a PROTAC synthesized using this compound.
PROTAC Synthesis (General Amide Coupling)
This protocol describes the coupling of a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound.
-
Materials:
-
This compound
-
POI ligand with an amine functional group
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the POI ligand (1.0-1.2 eq) in the anhydrous solvent.
-
Add the coupling agent (1.2-1.5 eq) and the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the structure and purity of the final product by NMR and HRMS.
-
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the POI and the VHL E3 ligase induced by the PROTAC.
-
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged VHL E3 ligase complex (e.g., GST-tagged)
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
PROTAC stock solution
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
In a low-volume microplate, add the assay buffer.
-
Add the tagged POI and the tagged VHL complex to the wells.
-
Add the donor and acceptor-labeled antibodies.
-
Add a serial dilution of the PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal at the appropriate wavelengths for the donor and acceptor.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the TC50.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its high-affinity VHL ligand and convenient linker attachment point streamline the synthesis of novel protein degraders. A thorough understanding of the underlying biology of the VHL pathway, coupled with a systematic approach to biochemical and cellular evaluation, is essential for the successful development of potent and selective PROTACs for therapeutic applications. This guide provides a foundational framework for researchers to design, synthesize, and evaluate PROTACs incorporating this important E3 ligase-recruiting moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Tripartite Embrace: A Technical Guide to the Theoretical Models of (S,R,S)-AHPC-C3-COOH-Mediated Ternary Complex Formation
For Immediate Release
This technical guide provides an in-depth exploration of the theoretical models governing the formation of ternary complexes involving the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC-C3-COOH. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD) and PROTAC (Proteolysis Targeting Chimera) technology.
Introduction
This compound is a crucial building block in the synthesis of PROTACs, a class of heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase (in this case, VHL), is the cornerstone of PROTAC efficacy. Understanding the principles that govern the assembly of this complex is paramount for the rational design of potent and selective protein degraders.
This guide will delve into the theoretical framework of ternary complex formation, supported by experimental data from the development of SIAIS178, a potent BCR-ABL degrader that utilizes a derivative of this compound.
Theoretical Framework of Ternary Complex Formation
The formation of a productive ternary complex is a multifaceted process influenced by several key factors:
-
Binary Affinities: The binding affinities of the PROTAC for both the target protein and the E3 ligase are fundamental starting points. However, high binary affinity does not always translate to efficient degradation.
-
Cooperativity (α): This is a critical parameter that describes the influence of the protein-protein interactions within the ternary complex on the overall stability of the complex. Positive cooperativity (α > 1) indicates that the binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex. This is often a hallmark of effective PROTACs.
-
Linker Composition and Length: The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role. It must be of optimal length and flexibility to allow for a favorable orientation of the two proteins, facilitating productive ubiquitination.
-
Conformational Sampling: Both the PROTAC and the proteins can undergo conformational changes upon binding. The ability to adopt a low-energy and stable conformation is essential for efficient ternary complex formation.
Case Study: SIAIS178, a BCR-ABL Degrader
The development of SIAIS178, a PROTAC designed to degrade the oncogenic fusion protein BCR-ABL, provides a concrete example of the principles of ternary complex formation in action.[1][2][3] SIAIS178 is synthesized by coupling a dasatinib analogue (a BCR-ABL inhibitor) with a VHL ligand derived from a molecule structurally analogous to this compound.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of SIAIS178, demonstrating its efficacy in forming a ternary complex and degrading BCR-ABL.
| Parameter | Value | Cell Line | Reference |
| BCR-ABL Degradation (DC50) | 8.5 nM | K562 | |
| Cell Proliferation (IC50) | 24 nM | K562 | [3] |
| Compound | Ternary Complex Formation (SEC-MALS) | Reference |
| SIAIS178 | Yes | [2] |
| Dasatinib | No | [2] |
| VHL Ligand | No | [2] |
| Epimer 28 | No | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ternary complex formation and subsequent protein degradation. The following are key experimental protocols employed in the characterization of SIAIS178.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for In Vitro Ternary Complex Formation
Objective: To qualitatively assess the formation of a stable ternary complex between the target protein (ABL), the VHL-Elongin B-Elongin C (VBC) complex, and the PROTAC in vitro.
Methodology:
-
Protein Purification: Recombinant ABL kinase domain and the VBC complex are expressed and purified.
-
Complex Incubation: The purified ABL protein and VBC complex are incubated with the PROTAC (SIAIS178), individual components (dasatinib, VHL ligand), or a negative control (epimer 28) at a defined molar ratio and temperature.
-
SEC-MALS Analysis: The incubated mixture is subjected to size exclusion chromatography to separate components based on their hydrodynamic radius. The eluate is passed through a multi-angle light scattering detector and a refractive index detector to determine the absolute molecular weight of the eluted species.
-
Data Interpretation: An increase in the molecular weight of the major peak corresponding to the co-elution of ABL, VBC, and the PROTAC confirms the formation of a stable ternary complex.[2]
NanoBRET Assay for In-Cell Ternary Complex Formation
Objective: To quantify the PROTAC-induced interaction between the target protein and the E3 ligase in living cells.
Methodology:
-
Cell Line Engineering: HEK293 cells are engineered to express the target protein (BCR-ABL) fused to a NanoLuc luciferase variant (LgBiT) and the E3 ligase (VHL) fused to its complementary partner (SmBiT).
-
Cell Treatment: The engineered cells are treated with varying concentrations of the PROTAC (SIAIS178), negative controls, or competing ligands.
-
Luminescence Measurement: Upon addition of the NanoLuc substrate, a luminescent signal is generated only when the LgBiT and SmBiT tags are brought into close proximity by the formation of the ternary complex. The intensity of the bioluminescence resonance energy transfer (BRET) signal is measured.
-
Data Analysis: The dose-dependent increase in the BRET signal indicates the formation of the ternary complex.[2]
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Treatment: Target cells (e.g., K562) are treated with the PROTAC at various concentrations and for different durations.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the target protein (BCR-ABL) and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.
-
Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation.[2]
Visualizing the Process: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound-mediated ternary complex formation and subsequent protein degradation.
Caption: Mechanism of Action for a PROTAC utilizing this compound.
Caption: Experimental workflow for characterizing ternary complex formation.
Caption: Logical relationship of factors influencing successful protein degradation.
Conclusion
The formation of a stable and productive ternary complex is the pivotal event in PROTAC-mediated protein degradation. The VHL ligand, this compound, serves as a versatile and effective anchor for recruiting the VHL E3 ligase. As demonstrated by the case of SIAIS178, rational design principles focusing on optimizing linker properties and fostering positive cooperativity are key to developing potent and selective degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of ternary complexes, enabling the advancement of novel therapeutics in the exciting field of targeted protein degradation.
References
initial assessment of (S,R,S)-AHPC-C3-COOH in novel PROTAC design
An In-depth Technical Guide for the Initial Assessment of (S,R,S)-AHPC-C3-COOH in Novel PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS). A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Among the most successfully utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein, valued for its broad tissue expression and well-characterized ligands.[3]
This technical guide provides a core framework for the initial assessment of This compound , a carboxylic acid derivative of a VHL E3 ubiquitin ligase ligand-linker conjugate, in the design of novel PROTACs.[4] This molecule serves as a foundational building block, incorporating both the VHL-recruiting moiety and a short alkyl linker with a terminal carboxylic acid for conjugation to a POI ligand.[4] This document details the mechanism of action, key signaling pathways, representative quantitative data, and essential experimental protocols for researchers embarking on the development of VHL-recruiting PROTACs.
Molecular Profile of this compound
This compound is a derivative of the potent VHL ligand (S,R,S)-AHPC (also known as VH032-NH2).[5][6] The "(S,R,S)" stereochemistry is critical for high-affinity binding to the VHL E3 ligase complex. The molecule features a three-carbon (C3) alkyl linker terminating in a carboxylic acid (-COOH) group. This functional group serves as a versatile chemical handle for covalent attachment to a POI ligand, typically through the formation of a stable amide bond.
PROTAC Synthesis and Experimental Workflow
The development of a novel PROTAC using this compound follows a systematic workflow from synthesis to cellular evaluation. The terminal carboxylic acid is typically activated and then reacted with an amine group on the POI ligand.
Representative Synthesis Protocol: Amide Coupling
This protocol outlines a general method for conjugating an amine-containing POI ligand to this compound.[1]
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add an amide coupling agent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2.5 equivalents). Stir the mixture at room temperature for approximately 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Coupling Reaction: To the activated mixture, add the POI ligand (containing a primary or secondary amine, 1.0 equivalent), dissolved in a minimal amount of anhydrous DMF.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the desired PROTAC product.[1]
-
Work-up and Purification: Once the reaction is complete, quench it by adding a small amount of water. Purify the crude product using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) to isolate the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action and Key Signaling Pathways
The fundamental action of an this compound-based PROTAC is to induce the formation of a ternary complex between the POI and the VHL E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[2]
The degradation of specific proteins can have profound effects on cellular signaling. For example, the degradation of the epigenetic reader protein BRD4 by a VHL-recruiting PROTAC leads to the downregulation of key oncogenes, most notably c-Myc .[7] Furthermore, VHL itself has been shown to interact with and influence the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] The degradation of targets within this pathway can effectively shut down these pro-survival signals.[9]
Quantitative Assessment of PROTAC Efficacy
The efficacy of a novel PROTAC is quantified by several key parameters:
-
Binding Affinity (Kd): Measures the strength of binding between the PROTAC and its targets (both the POI and the E3 ligase). Lower Kd values indicate tighter binding.
-
Half-Maximal Degradation Concentration (DC50): The concentration of the PROTAC required to degrade 50% of the target protein in a cell-based assay. A lower DC50 indicates higher potency.
-
Maximum Degradation (Dmax): The maximum percentage of protein degradation achieved at high PROTAC concentrations.
While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in public literature, the following tables summarize representative data for other VHL-recruiting PROTACs, illustrating the typical range of activities observed.
Table 1: Representative Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) | Assay Method |
|---|---|---|
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM | ITC, Fluorescence Polarization |
| VHL-IN-1 | 37 nM | Not Specified |
Data sourced from a comparative guide on VHL engagement.[5]
Table 2: Representative Degradation Potency of VHL-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
|---|---|---|---|---|
| Representative PROTAC 1 | BRD4 | PC3 | 2.58 nM | 94% |
| Representative PROTAC 2 | BRD4 | EOL-1 | 216 nM | 67% |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM | Not Reported |
| ARV-771 | BET Proteins | CRPC Cells | <1 nM | Not Reported |
Data compiled from multiple sources for illustrative purposes.[6][10][11]
Detailed Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control. Use this data to determine DC50 and Dmax values.[1]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol confirms the formation of the POI-PROTAC-VHL ternary complex within the cell.
-
Materials:
-
Cell line expressing the POI
-
PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-VHL) and for Western blotting (anti-POI, anti-VHL)
-
Protein A/G magnetic or agarose beads
-
-
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the lysate with beads to reduce non-specific binding. Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel alongside an "input" control (a small fraction of the initial cell lysate). Perform a Western blot and probe the membrane with primary antibodies against the POI and VHL to confirm that the POI was pulled down with the VHL complex only in the presence of the PROTAC.
-
In-Cell Ubiquitination Assay
This assay directly assesses whether the PROTAC induces ubiquitination of the target protein.
-
Materials:
-
Same as Co-IP, with the addition of an anti-ubiquitin antibody.
-
-
Methodology:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from the Co-IP protocol, including pre-treatment with a proteasome inhibitor.
-
Immunoprecipitation of POI: Incubate the cell lysate with an antibody against the POI, followed by capture with Protein A/G beads.
-
Washing and Elution: Wash the beads thoroughly to remove non-bound proteins and elute the captured proteins.
-
Western Blot Analysis: Perform a Western blot on the eluted samples. Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern appearing above the band for the POI in the PROTAC-treated sample indicates poly-ubiquitination.
-
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for the development of novel VHL-recruiting PROTACs. Its well-defined stereochemistry ensures potent VHL engagement, while the C3-COOH linker provides a straightforward conjugation point for a wide array of POI ligands. The initial assessment of a PROTAC derived from this building block requires a systematic evaluation of its ability to form a ternary complex, induce ubiquitination, and ultimately degrade the protein of interest in a cellular context. While specific degradation data for the C3 linker is sparse, the methodologies outlined in this guide provide a robust framework for researchers to generate this critical data and effectively characterize their novel PROTAC molecules. Future efforts will likely focus on exploring how subtle changes in this short linker, such as the introduction of rigidity or different exit vectors, can influence ternary complex geometry and degradation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VHL suppresses RAPTOR and inhibits mTORC1 signaling in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionopticks.com [ionopticks.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-AHPC-C3-COOH in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The choice of the E3 ligase ligand and the linker are critical for the efficacy of the PROTAC.
(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The derivative, this compound, incorporates a three-carbon aliphatic linker terminating in a carboxylic acid. This provides a ready-to-use building block for the synthesis of VHL-recruiting PROTACs. The carboxylic acid serves as a convenient chemical handle for conjugation to an amine-functionalized "warhead" (a ligand for the POI) via a stable amide bond.
This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a specific focus on the synthesis of an EED (Embryonic Ectoderm Development) targeted degrader, UNC6852, as a practical example.
Synthesis of a PROTAC via Amide Bond Coupling
The synthesis of a PROTAC using this compound and an amine-containing POI ligand is typically achieved through a standard amide coupling reaction. This reaction involves the activation of the carboxylic acid group of the linker followed by nucleophilic attack from the amine on the POI ligand.
General Experimental Workflow
The overall workflow for the synthesis and initial evaluation of a PROTAC using this compound is depicted below.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Detailed Synthetic Protocol: Synthesis of UNC6852
This protocol details the synthesis of UNC6852, an EED-targeted PROTAC, which utilizes a propyl linker analogous to that in this compound. The synthesis involves the coupling of an EED ligand with an amine-terminated linker to the VHL ligand. For the purpose of this protocol, we will adapt the procedure to reflect the use of this compound and an amine-containing EED ligand.
Materials:
-
This compound
-
Amine-functionalized EED ligand (e.g., an analogue of EED226 with a free amine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for deprotection if the POI ligand has a Boc-protected amine)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated linker solution, add the amine-functionalized EED ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The final product should be lyophilized to yield a fluffy, white solid.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of PROTACs via amide coupling. The data for UNC6852 is based on the synthesis of a closely related analogue and is representative of what can be expected.
| Parameter | UNC6852 (EED Degrader) |
| Yield | 40-60% |
| Purity (HPLC) | >95% |
| Molecular Weight (Expected) | Varies based on POI ligand |
| Molecular Weight (Observed) | Consistent with expected mass by HRMS |
Biological Evaluation of PROTACs
Once synthesized and purified, the PROTAC's biological activity must be assessed. Key experiments include evaluating its ability to induce the degradation of the target protein and confirming its mechanism of action.
Western Blotting for Protein Degradation
This is the most common method to directly measure the degradation of the POI.
Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data from Biological Assays
The efficacy of a PROTAC is quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| UNC6852 | EED | DB | ~300-800 | >90 |
Signaling Pathway Targeted by an EED-Degrading PROTAC
The target of UNC6852 is Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and is often dysregulated in cancer.[1]
Caption: The signaling pathway affected by an EED-targeting PROTAC.
Pathway Description:
The EED protein is a critical scaffolding component of the PRC2 complex, which also includes the catalytic subunit EZH2 and SUZ12.[1] PRC2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing. In many cancers, the dysregulation of PRC2 activity leads to aberrant gene silencing and promotes tumorigenesis.
An EED-targeted PROTAC, such as UNC6852, functions by forming a ternary complex between EED and the VHL E3 ligase. This proximity induces the poly-ubiquitination of EED, marking it for degradation by the 26S proteasome. The degradation of EED destabilizes the entire PRC2 complex, leading to the co-degradation of EZH2 and SUZ12.[2][3] The resulting decrease in PRC2 levels leads to a reduction in global H3K27me3, which in turn reactivates the expression of tumor suppressor genes and inhibits cancer cell proliferation.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. The straightforward amide coupling chemistry allows for its efficient conjugation to a wide range of amine-containing POI ligands. The resulting PROTACs can be potent degraders of their target proteins, offering a powerful therapeutic modality for various diseases, including cancer. The example of the EED-degrader UNC6852 highlights the potential of this approach to target challenging epigenetic regulators. Careful chemical synthesis, purification, and biological evaluation are essential for the successful development of effective PROTACs based on this linker.
References
- 1. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Targeted Protein Degradation: An Experimental Workflow for (S,R,S)-AHPC-C3-COOH based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental workflow for utilizing Proteolysis Targeting Chimeras (PROTACs) that feature the (S,R,S)-AHPC-C3-COOH E3 ligase ligand. As the field of targeted protein degradation continues to expand, understanding the nuances of PROTAC design and validation is paramount. This guide offers detailed application notes, experimental protocols, and data presentation to facilitate the successful implementation of this technology in your research.
Application Notes
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1][2] A PROTAC typically consists of three components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3]
The this compound moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC development.[4][5][6] Its integration into a PROTAC design facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[7] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][5]
A key advantage of the PROTAC approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[2] This event-driven pharmacology distinguishes PROTACs from traditional inhibitors that rely on sustained occupancy of the target's active site.
Signaling Pathway and Experimental Workflow
The successful degradation of a target protein by an this compound based PROTAC follows a defined signaling cascade and is validated through a systematic experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC validation.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize data for representative VHL-recruiting PROTACs.
Table 1: Degradation Potency of (S,R,S)-AHPC-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | Not specified | [8][9] |
| Compound 14d | BRD4 | Not specified | 158 ± 83 | Not specified | PEG8 | [10] |
| Compound 14c | BRD4 | Not specified | 527 ± 111 | Not specified | PEG6 | [10] |
Table 2: Cell Viability of a BRD4-targeting PROTAC
| PROTAC | Cell Line | IC50 (nM) | Assay | Reference |
| A1874 | RS4;11 | 0.05 | Not specified | Not specified |
Experimental Protocols
Herein are detailed protocols for the key experiments in the validation workflow of an this compound based PROTAC.
Protocol 1: Cell Viability Assay (CCK-8)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
96-well plates
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Add 100 µL of the diluted PROTAC solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
This assay confirms that the PROTAC engages the VHL E3 ligase in live cells.[11][12]
Materials:
-
HEK293 cells
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ In-Cell VHL Tracer
-
White, non-binding surface 96-well plates
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
This compound based PROTAC
-
Luminometer with 460nm and >600nm filters
Procedure:
-
Transfection: Co-transfect HEK293 cells with the VHL-NanoLuc® Fusion Vector and a carrier DNA using FuGENE® HD.
-
Cell Seeding: Plate the transfected cells in a white, 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Tracer and Compound Addition: Add the NanoBRET™ Tracer and the PROTAC dilutions to the cells.
-
Incubation: Incubate at 37°C for 2 hours.
-
Substrate Addition: Add the Nano-Glo® Substrate.
-
Measurement: Read the plate on a luminometer, measuring both donor (460nm) and acceptor (>600nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 value for target engagement.
Protocol 3: Western Blot for Target Degradation
This is the primary assay to directly measure the extent and kinetics of target protein degradation.[1][2][3]
Materials:
-
Cell line expressing the target protein
-
6-well or 12-well plates
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a dose-response or time-course of the PROTAC as described in the cell viability assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 4: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[13]
Materials:
-
Cell line expressing the target protein
-
10 cm or 15 cm dishes
-
This compound based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer (e.g., containing 1% NP-40)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a vehicle control. A pre-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) is recommended to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the anti-target protein antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting: Elute the protein from the beads and analyze by Western blotting using an anti-ubiquitin antibody. A ladder of high molecular weight bands in the PROTAC-treated sample indicates poly-ubiquitination.
Protocol 5: Proteasome Inhibition Control
This experiment confirms that the observed protein degradation is mediated by the proteasome.
Procedure:
-
Co-treatment: Treat cells with the PROTAC alone, the proteasome inhibitor MG132 alone (e.g., 10 µM), and a combination of both (pre-treat with MG132 for 1-2 hours before adding the PROTAC).
-
Analysis: Perform Western blotting for the target protein as described in Protocol 3.
-
Expected Outcome: The degradation of the target protein induced by the PROTAC should be rescued or significantly reduced in the presence of the proteasome inhibitor.
By following this comprehensive workflow, researchers can effectively characterize and validate the activity of their this compound based PROTACs, paving the way for further development and application in therapeutic and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assay Design for PROTACs Synthesized with (S,R,S)-AHPC-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The (S,R,S)-AHPC-C3-COOH is a building block for PROTAC synthesis, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 3-carbon linker with a terminal carboxylic acid for conjugation to a POI ligand.[3][4]
This document provides detailed application notes and protocols for designing and executing cell-based assays to characterize PROTACs synthesized using this compound. These assays are crucial for evaluating PROTAC efficacy, mechanism of action, and downstream cellular effects.
PROTAC Mechanism of Action
A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[5][6]
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
| PROTAC ID | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-X-1 | [e.g., BRD4] | [e.g., HeLa] | Western Blot | 10 | >90 |
| PROTAC-X-2 | [e.g., BRD4] | [e.g., HeLa] | HiBiT Assay | 8 | 95 |
| PROTAC-Y-1 | [e.g., BTK] | [e.g., Ramos] | Western Blot | 25 | >85 |
| PROTAC-Y-2 | [e.g., BTK] | [e.g., Ramos] | In-Cell Western | 20 | 92 |
Experimental Protocols
Assessment of Target Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system and densitometry software
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[8]
-
Transfer proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[7]
-
Objective: To monitor the kinetics of target protein degradation in real-time in living cells.[2][6]
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT[6][9]
-
LgBiT protein or expression vector
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.[2]
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the cells.
-
-
Detection:
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the signal over time to determine degradation kinetics.
-
For dose-response experiments, plot the normalized signal against PROTAC concentration to determine DC50 and Dmax.[2]
-
Verification of Ternary Complex Formation
Objective: To demonstrate the formation of the POI-PROTAC-VHL ternary complex.[5]
Materials:
-
Cell line expressing the target protein
-
PROTAC and DMSO
-
Non-denaturing lysis buffer
-
Antibody against VHL for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Antibodies for Western blot detection of the target protein and VHL
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs.
-
Lyse cells using a non-denaturing lysis buffer.[5]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and probe for the presence of the target protein and VHL. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Objective: To detect and quantify ternary complex formation in living cells.[1][10]
Materials:
-
Cells co-transfected with expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL[1]
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with 460 nm and >600 nm filters
Protocol:
-
Cell Transfection and Labeling:
-
PROTAC Treatment and Signal Detection:
-
Add a dilution series of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[1]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[1]
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Assessment of Downstream Functional Effects
Objective: To measure the functional consequence of degrading a target protein involved in inflammatory signaling.[11]
Materials:
-
Immune cell line (e.g., THP-1, Ramos)
-
PROTAC
-
Stimulant (e.g., LPS, R848)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Protocol:
-
Cell Treatment:
-
Pre-treat cells with the PROTAC for a sufficient time to induce target degradation (e.g., 24 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a defined period (e.g., 6 hours).
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Data Analysis:
-
Compare the cytokine levels in PROTAC-treated cells to vehicle-treated controls to determine the functional impact of target degradation.
-
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. biocompare.com [biocompare.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Developing Novel Protein Degraders Using (S,R,S)-AHPC-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address disease-causing proteins that have been historically challenging to target with conventional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
(S,R,S)-AHPC-C3-COOH is a crucial building block in the synthesis of novel PROTACs. It comprises the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated to a 3-carbon carboxylic acid linker.[1] The terminal carboxylic acid provides a versatile handle for conjugation to a POI ligand, enabling the rapid generation of new protein degraders. This document provides detailed application notes and protocols for utilizing this compound in the development of VHL-recruiting PROTACs.
Mechanism of Action
PROTACs synthesized using this compound function by hijacking the VHL E3 ligase complex to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. The stability and geometry of this complex are critical for degradation efficacy.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can engage in another round of degradation, acting catalytically.
Figure 1: PROTAC-mediated protein degradation pathway.
Data Presentation
While specific quantitative data for PROTACs synthesized directly with this compound is not extensively available in the public domain, the following tables provide representative data for PROTACs utilizing the closely related (S,R,S)-AHPC core. This data illustrates the typical performance metrics and the impact of linker modifications.
Table 1: VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (Kd, nM) | Assay Method |
| VH032 | 185 | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 | Isothermal Titration Calorimetry (ITC) |
| (S,R,S)-AHPC core | Comparable to VH032 | Various Biophysical Methods |
Note: The binding affinity of the (S,R,S)-AHPC core is expected to be in a similar range to VH032, from which it is derived. The final affinity of the PROTAC can be influenced by the conjugated POI ligand and the linker.
Table 2: Representative Degradation Data for AHPC-based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 (VHL-PEG3-JQ1) | BRD4 | HeLa | 26 | >95 |
| ARV-771 (VHL-linker-BETi) | BET proteins | 22Rv1 | <1 | >90 |
| DT2216 (VHL-linker-ABT263) | BCL-XL | MOLM-13 | 8.5 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of PROTACs using this compound.
PROTAC Synthesis: Amide Coupling
This protocol describes the conjugation of a POI ligand containing a primary or secondary amine to this compound.
Figure 2: General workflow for PROTAC synthesis via amide coupling.
Materials:
-
This compound
-
POI-ligand with an available amine group
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)
-
Reverse-phase preparative HPLC system for purification
-
High-resolution mass spectrometer (HRMS) and NMR spectrometer for characterization
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.
-
To activate the carboxylic acid, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the POI-ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.
Western Blot for Protein Degradation
This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.[2]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add ECL substrate and visualize the bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.[3][4]
Figure 3: Workflow for an in vitro ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing the E1, E2, VBC complex, POI, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.
Cell Viability Assay
This assay determines the effect of POI degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5][6][7]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 48-72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Analysis: Calculate the cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable and versatile building block for the development of novel VHL-recruiting PROTACs. Its straightforward use in standard amide coupling reactions allows for the efficient synthesis of PROTAC libraries for structure-activity relationship studies. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of these next-generation protein degraders, empowering researchers to accelerate the discovery of new therapeutics for a wide range of diseases.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifesensors.com [lifesensors.com]
- 7. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras | springermedicine.com [springermedicine.com]
Application Notes and Protocols for (S,R,S)-AHPC-C3-COOH in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,R,S)-AHPC-C3-COOH is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a three-carbon carboxylic acid linker.[1] It is not an active anti-cancer compound on its own but serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[2] This technology offers a novel therapeutic approach to target disease-causing proteins, including those previously considered "undruggable."[3][4]
These application notes provide a comprehensive overview of the utility of this compound in the development of VHL-based PROTACs for cancer research, including synthetic protocols, biological evaluation assays, and examples of potent cancer-related protein degraders.
The Role of this compound in PROTAC Technology
A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker. This compound provides the VHL E3 ligase ligand and a linker with a reactive carboxylic acid handle. This allows for the covalent attachment of a warhead that targets a cancer-relevant protein. The resulting PROTAC forms a ternary complex between the target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Kinase-Targeting PROTACs with (S,R,S)-AHPC-C3-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. (S,R,S)-AHPC-C3-COOH is a derivative of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly exploited E3 ligase in PROTAC development due to its widespread expression across various tissues.[1] The terminal carboxylic acid on the C3 linker allows for versatile and straightforward conjugation to a ligand targeting a specific kinase.
This document provides detailed application notes and protocols for the development of kinase-targeting PROTACs utilizing this compound. It includes information on targeting various kinases, quantitative data for relevant PROTACs, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
PROTAC Mechanism of Action
The fundamental mechanism of a VHL-recruiting PROTAC involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target kinase, leading to its polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, resulting in a sustained reduction of the target protein levels.
Targeted Kinases and Quantitative Data
PROTACs have been successfully developed to target a wide array of kinases implicated in various diseases, particularly cancer. The following tables summarize quantitative data for VHL-based PROTACs targeting several key kinases. While not all examples explicitly use the this compound linker, they utilize the same (S,R,S)-AHPC VHL ligand, providing a strong basis for the design of new PROTACs with the specified linker.
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is linked to B-cell malignancies and autoimmune diseases.
| PROTAC Name | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC BTK Degrader-3 | BTK | Not Specified | 10.9 nM | Not Reported | Mino | [2] |
| SJF620 | BTK | CRBN | Potent degradation | Not Reported | NAMALWA | [3] |
BCR-ABL
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).
| PROTAC Name | Target | E3 Ligase Ligand | DC50 | IC50 (Proliferation) | Cell Line | Reference |
| SIAIS178 | BCR-ABL | (S,R,S)-AHPC | 8.5 nM | 24 nM | K562 | [4] |
| GMB-475 | BCR-ABL | (S,R,S)-AHPC | Not Reported | ~1 µM | K562, Ba/F3 | [5] |
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose mutations and overexpression are common in non-small-cell lung cancer.
| PROTAC Name | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| CP17 | EGFR (L858R/T790M) | VHL | ~1 nM | ~80% | H1975 | [1] |
| PROTAC 5 | EGFR (mutant) | VHL | 3.3 - 5.0 nM | Not Reported | H3255, HCC827 | [6] |
Phosphoinositide 3-kinase (PI3K)
The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival, and it is frequently dysregulated in cancer.
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is associated with metastatic cancers.
| PROTAC Name | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| PROTAC-3 | FAK | VHL | 3.0 nM | PC3 | |
| GSK215 | FAK | VHL | Potent degradation | Multiple |
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.
| PROTAC Name | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| PROTAC 34 | CDK6 | VHL | Potent, selective | MM.1S | |
| TL12-186 (pan-kinase) | CDKs | CRBN | Varied (sub-micromolar) | Multiple |
Experimental Protocols
PROTAC Synthesis using this compound
This protocol describes a general method for the amide coupling of this compound to a kinase inhibitor (warhead) containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-functionalized kinase inhibitor
-
Coupling agents: HATU or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
High-Performance Liquid Chromatography (HPLC) for purification
Protocol:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized kinase inhibitor (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the kinase inhibitor solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot for Kinase Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction in the target kinase protein levels following PROTAC treatment.
Materials:
-
Relevant cell line expressing the target kinase
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-target kinase, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells with lysis buffer on ice for 20-30 minutes. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assay (e.g., NanoBRET™)
Objective: To confirm the formation of the Target Kinase-PROTAC-VHL ternary complex in live cells.
Materials:
-
Cell line engineered to express the target kinase fused to a NanoLuc® luciferase and VHL fused to a HaloTag® protein.
-
PROTAC of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Protocol:
-
Cell Seeding: Seed the engineered cells in a white, opaque 96-well plate.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the NanoBRET™ ratio indicates ternary complex formation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of kinase degradation on cell proliferation and viability.
Materials:
-
Relevant cancer cell line
-
PROTAC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the IC50 value.
Kinase Signaling Pathways
Understanding the signaling pathways of the targeted kinases is crucial for elucidating the downstream consequences of their degradation. Below are simplified diagrams of key kinase signaling pathways.
BTK Signaling Pathway
BCR-ABL Signaling Pathway
EGFR Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway
FAK Signaling Pathway
CDK Regulation of the Cell Cycle
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of potent and selective kinase-targeting PROTACs. By leveraging the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively design, synthesize, and evaluate novel degraders for a wide range of kinase targets. The ability to catalytically eliminate kinases, rather than merely inhibit them, offers a promising therapeutic strategy to overcome challenges such as drug resistance and to target the non-catalytic functions of these important proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S,R,S)-AHPC-C3-NH2 TFA | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-C3-COOH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][5] The linker is a critical component that influences the physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficacy of the PROTAC.[3][4][6]
This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-C3-COOH, a key building block in the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] The (S,R,S)-AHPC moiety serves as the VHL ligand, while the C3-COOH represents a 3-carbon alkyl linker with a terminal carboxylic acid. This carboxylic acid group provides a versatile handle for conjugation to a POI ligand, typically through the formation of an amide bond.[7][8]
Signaling Pathway of (S,R,S)-AHPC-Based PROTACs
An (S,R,S)-AHPC-based PROTAC initiates a cascade of intracellular events leading to the degradation of the target protein. By simultaneously binding to both the VHL E3 ligase and the POI, the PROTAC facilitates the formation of a ternary complex.[2][5] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9]
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for VHL-based PROTACs with alkyl/PEG linkers.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |
| ERRα Degrader | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
| p38α Degrader | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified |
This table presents a summary of data from various sources to illustrate typical efficacy ranges.[6]
Experimental Protocols
The development of a novel PROTAC using this compound involves chemical synthesis followed by comprehensive biological evaluation.
Experimental Workflow
The overall workflow for developing a PROTAC from this compound is depicted below.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of a PROTAC Using (S,R,S)-AHPC-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C3-COOH.[1] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2][3] They consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8]
The choice of the E3 ligase ligand and the linker are critical for the efficacy of the PROTAC.[6][7] this compound is a derivative of the VHL E3 ubiquitin ligase ligand, a commonly used component in PROTAC design.[1][9] This guide will detail the step-by-step chemical synthesis of a PROTAC via amide bond formation between this compound and an amine-functionalized POI ligand, followed by protocols for its biological characterization.
PROTAC Mechanism of Action
The fundamental mechanism of PROTACs involves inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The PROTAC molecule can then be released and act catalytically to degrade multiple protein copies.[3][7]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Part 1: PROTAC Synthesis via Amide Coupling
This protocol outlines the synthesis of a PROTAC by forming an amide bond between the carboxylic acid of this compound and a primary or secondary amine on the POI ligand.
Materials and Reagents:
| Reagent/Material | Purpose |
| This compound | VHL E3 Ligase Ligand-Linker Conjugate |
| POI-ligand-amine | Ligand for the Protein of Interest with an amine handle |
| HATU | Amide coupling reagent |
| DIPEA | Base |
| Anhydrous DMF | Solvent |
| Anhydrous DCM | Solvent |
| Trifluoroacetic acid (TFA) | Deprotection agent (if POI ligand is Boc-protected) |
| Reverse-phase HPLC | Purification |
| LC-MS | Reaction monitoring and product characterization |
| NMR | Product characterization |
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
-
Coupling Reaction:
-
Dissolve the POI-ligand-amine (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated this compound mixture.
-
Stir the reaction at room temperature for 12-24 hours.[11]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.[4]
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Part 2: Biological Evaluation of the Synthesized PROTAC
A. Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[11]
Procedure:
-
Cell Culture and Treatment:
-
Plate a relevant cell line that expresses the POI in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmi buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[11]
-
B. Cell Viability Assay
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for 48-72 hours.
-
-
Viability Measurement:
-
Use a commercially available cell viability assay, such as CellTiter-Glo® or MTT, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) and normalize it to the vehicle control.
-
Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value.
-
Data Presentation
Table 1: Hypothetical Degradation Profile of a Synthesized PROTAC
| PROTAC Concentration (nM) | % POI Degradation |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 |
| 1000 | 92 |
| DC₅₀ (nM) | ~1.5 |
| Dₘₐₓ (%) | 95 |
Experimental Workflow Visualization
Caption: Workflow for PROTAC synthesis and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of (S,R,S)-AHPC-C3-COOH based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (S,R,S)-AHPC-C3-COOH based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have poor aqueous solubility?
A: The poor aqueous solubility of PROTACs, including those based on the this compound linker, is an inherent challenge due to their physicochemical properties. These molecules typically have a high molecular weight (often >700 Da) and a large polar surface area, placing them "beyond the Rule of Five" (bRo5) for druglikeness.[1] This combination of properties frequently leads to limited aqueous solubility and can also affect cellular permeability.[1]
Q2: What are the primary strategies to improve the solubility of these PROTACs?
A: There are two main approaches to enhance the solubility of PROTACs: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the chemical structure of the PROTAC, particularly the linker, to improve its physicochemical properties.
-
Formulation Strategies: This approach focuses on the composition of the delivery vehicle to improve how the PROTAC dissolves in aqueous environments. Common techniques include creating amorphous solid dispersions (ASDs), using nanoformulations, or employing lipid-based delivery systems.[1][2]
Q3: How does the linker composition affect the solubility of my PROTAC?
A: The linker plays a crucial role in determining the overall physicochemical properties of the PROTAC. The balance between hydrophilicity and hydrophobicity in the linker is key. Incorporating more hydrophilic moieties, such as polyethylene glycol (PEG) chains, can increase aqueous solubility. Conversely, overly hydrophobic linkers, like long alkyl chains, can decrease it.[1] Introducing ionizable groups, such as piperazine or piperidine, into the linker can also significantly improve solubility by allowing for salt formation.[1]
Q4: What are amorphous solid dispersions (ASDs) and how can they help with my PROTAC's solubility?
A: Amorphous solid dispersions (ASDs) are a well-established technique for enhancing the solubility of poorly soluble drugs.[2][3] In an ASD, the PROTAC is dispersed in an amorphous (non-crystalline) state within a polymer matrix. This high-energy amorphous form has a greater apparent solubility and can create a supersaturated solution in vivo, which can lead to improved absorption.[1] The polymer stabilizes the PROTAC in its amorphous state, preventing recrystallization.[1][2] Commonly used polymers for ASDs include hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus®, Eudragit®, and polyvinylpyrrolidone (PVP).[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates out of solution during dilution from a DMSO stock into aqueous buffer. | The PROTAC has very low aqueous solubility, and the sudden change in solvent polarity causes it to crash out. | 1. Optimize Co-solvent Concentration: Minimize the final DMSO concentration (ideally <0.5% for cell-based assays).[4] 2. Use Pluronic F-68: Add a small amount of Pluronic F-68 to the aqueous buffer to aid in solubilization. 3. Gentle Warming: Gently warm the solution to 37°C to aid dissolution, but be cautious of potential degradation.[4] |
| Visible particulates or cloudiness appear in the PROTAC solution upon storage. | 1. Aggregation: PROTAC molecules may self-associate at high concentrations. 2. Crystallization: The amorphous PROTAC may be converting to a less soluble crystalline form over time.[4] 3. Freeze-Thaw Cycles: Repeated temperature fluctuations can promote precipitation.[4] | 1. Work at Lower Concentrations: If the experimental design allows, use lower PROTAC concentrations.[4] 2. Incorporate Solubilizing Excipients: Add surfactants (e.g., Tween-20) or polymers (e.g., HPMCAS) to the storage buffer.[4] 3. Storage: For long-term storage, flash freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.[4] |
| Inconsistent results in cell-based assays. | 1. Poor Solubility in Media: The PROTAC may not be fully dissolved in the cell culture media, leading to inconsistent effective concentrations.[4] 2. Precipitation in Media: The PROTAC may be precipitating over the course of the experiment.[4] | 1. Prepare a Concentrated Stock in DMSO: Dissolve the PROTAC in 100% DMSO at a high concentration.[4] 2. Serial Dilution: Perform serial dilutions of the DMSO stock directly into the cell culture media to reach the final desired concentration.[4] 3. Visual Inspection: Before adding the final dilution to the cells, visually inspect for any signs of precipitation.[4] |
| Low oral bioavailability in in-vivo studies. | Poor aqueous solubility is a major contributor to low oral bioavailability.[2][5] | 1. Formulation Strategies: Consider formulating the PROTAC as an amorphous solid dispersion (ASD) or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[2][6] 2. Biorelevant Media: Assess solubility in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) to better predict in-vivo performance.[5][7] 3. Administration with Food: In some cases, administration with food can improve the in-vivo exposure of PROTACs.[5] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD in a laboratory setting.
Materials:
-
This compound based PROTAC
-
Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Co-solvent system (e.g., dichloromethane and ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Spatula
-
Desiccator
Procedure:
-
Dissolve the PROTAC and Polymer: Accurately weigh the PROTAC and the chosen polymer (e.g., at a 1:9 drug-to-polymer ratio). Dissolve both components in a minimal amount of the co-solvent system in a round-bottom flask. Ensure both the PROTAC and the polymer are completely dissolved to form a clear solution.[4]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40°C). Gradually reduce the pressure to evaporate the solvent. Continue the evaporation until a thin, dry film has formed on the inside of the flask.[4]
-
Drying: Place the flask under a high-vacuum pump overnight to ensure the complete removal of any residual solvent.[4]
-
Collection and Storage: Carefully scrape the amorphous solid dispersion from the flask using a spatula. Store the resulting ASD in a desiccator at room temperature to protect it from moisture.[4]
Protocol 2: Solubility Assessment using the Shake-Flask Method in FaSSIF
This protocol outlines the determination of thermodynamic solubility in a biorelevant medium.
Materials:
-
This compound based PROTAC
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
-
Phosphate buffer
-
Glass vials
-
Shaking incubator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation of FaSSIF Media: Prepare the FaSSIF buffer according to the manufacturer's instructions. This typically involves dissolving the FaSSIF powder in a specific phosphate buffer and adjusting the pH to 6.5.[4]
-
Solubility Measurement: Add an excess amount of your PROTAC to a known volume of the prepared FaSSIF media in a glass vial. Seal the vial and place it in a shaking incubator at 37°C for 24 hours to allow it to reach equilibrium.[4]
-
Sample Preparation: After 24 hours, centrifuge the samples to pellet the excess, undissolved PROTAC.[7]
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC method.[8]
Visualizations
Caption: Workflow for addressing poor PROTAC solubility.
Caption: ASD preparation by solvent evaporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing PROTAC Linker Length with (S,R,S)-AHPC-C3-COOH
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-C3-COOH VHL E3 ligase ligand-linker conjugate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the linker in a PROTAC, and why is its length critical?
A: The linker is a crucial component of a PROTAC, connecting the ligand that binds to your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase (in this case, VHL).[1][2] Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] An optimal linker length ensures the correct proximity and orientation of the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[4]
Q2: I am using this compound as my starting point. What are the common strategies to elongate the C3 alkyl chain?
A: this compound provides a carboxylic acid handle for linker extension. Common strategies include:
-
Amide Coupling with Amino-PEG Linkers: The most straightforward method is to use standard amide coupling reagents (e.g., HATU, HBTU, or EDC/NHS) to react the carboxylic acid with commercially available amino-PEG linkers of varying lengths. This approach allows for a systematic increase in linker length and hydrophilicity.[5][6]
-
Synthesis of Alkyl Chain Extensions: You can synthesize linker precursors with a terminal amine and a protected carboxylic acid. These can be coupled to the this compound, followed by deprotection and subsequent coupling to your POI ligand.
-
Click Chemistry: The carboxylic acid can be converted to an azide or alkyne, allowing for versatile and efficient linker elongation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[3]
Q3: My PROTAC shows good binding to the target protein and VHL in binary assays but fails to induce degradation. What could be the issue?
A: This is a common challenge that often points to issues with ternary complex formation.[7] Potential linker-related problems include:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex.[3]
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination.[7]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[2]
Q4: I am observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. How can I address this by modifying the linker?
A: The hook effect occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex. To mitigate this, you can:
-
Optimize Linker Rigidity: Introducing more rigid elements (e.g., piperazine rings, alkynes) into the linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[2]
-
Enhance Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no target protein degradation | Inefficient ternary complex formation: Linker is too short (steric hindrance) or too long (instability). | 1. Synthesize a library of PROTACs with systematically varied linker lengths (e.g., increasing PEG units or alkyl chain length). 2. Evaluate degradation efficiency using Western blot analysis to identify the optimal length. |
| Poor cell permeability: The overall PROTAC molecule is too large or has unfavorable physicochemical properties. | 1. Incorporate more hydrophilic linkers (e.g., PEG) to improve solubility. 2. Consider more rigid linkers which can sometimes improve permeability. 3. Perform a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement in cells. | |
| Incorrect linker attachment point: The linker is attached to a position on the POI ligand that disrupts binding upon ternary complex formation. | 1. If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the POI ligand.[8] | |
| "Hook Effect" (Reduced degradation at high concentrations) | Formation of non-productive binary complexes. | 1. Modify the linker to be more rigid to pre-organize the PROTAC for ternary complex formation. 2. Systematically vary the linker length and composition to find a combination that enhances ternary complex stability and positive cooperativity. |
| Low yield or difficulty in PROTAC synthesis | Inefficient amide coupling: The amine on the POI ligand is sterically hindered or has low nucleophilicity. | 1. Use a stronger coupling reagent such as HATU or PyBOP.[9] 2. Optimize reaction conditions (e.g., temperature, reaction time, base). 3. Consider alternative conjugation chemistries like "click" reactions if amide coupling is consistently problematic. |
| Purification challenges: The PROTAC is difficult to separate from starting materials or byproducts. | 1. Utilize high-performance liquid chromatography (HPLC) for purification. 2. Ensure complete consumption of starting materials by monitoring the reaction with LC-MS. |
Data Presentation
Impact of Linker Length on BRD4 Degradation for VHL-Recruiting PROTACs
The following table summarizes data from various studies on VHL-recruiting PROTACs targeting BRD4, illustrating the critical impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC | Linker Composition | Linker Length (atoms, approx.) | DC50 | Dmax | Cell Line |
| MZ1 | PEG | 14 | ~25 nM | >90% | HeLa |
| AT1 | PEG | 14 | ~100 nM | >90% | HeLa |
| PROTAC 1 | PEG | 11 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| PROTAC 17 | Not specified | Not specified | Low nM range | >90% | Not specified |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions. This table is for illustrative purposes to highlight the importance of linker optimization.[10][11]
Quantitative Data for a Homologous Series of ERα-Degrading PROTACs
This table presents data from a study that systematically varied the linker length of an estrogen receptor alpha (ERα)-targeting PROTAC.
| Compound | Linker Length (atoms) | ERα Degradation (% of control) | IC50 (µM, Cell Viability) |
| 11 | 9 | ~50% | >10 |
| 12 | 12 | ~75% | 5.2 |
| 13 | 16 | >90% | 1.1 |
| 14 | 19 | ~60% | 8.5 |
| 15 | 21 | ~40% | >10 |
Data adapted from Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.[4] This data clearly demonstrates an optimal linker length of 16 atoms for this particular PROTAC series.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the extension of the linker from this compound and subsequent coupling to an amine-containing POI ligand.
Step 1: Elongation of the Linker
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an amine-terminated linker (e.g., Boc-NH-PEGn-NH2, 1.1 equivalents) in anhydrous DMF.
-
Coupling: Add a coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected AHPC-linker intermediate.
-
Deprotection: Dissolve the intermediate in a solution of TFA in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the deprotected AHPC-linker-amine.
Step 2: Coupling to the POI Ligand
-
Reaction Setup: Dissolve the POI ligand containing a carboxylic acid (1 equivalent) and the deprotected AHPC-linker-amine (1.1 equivalents) in anhydrous DMF.
-
Coupling: Add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Purify the final PROTAC using reverse-phase HPLC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the procedure to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[7][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[1][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[13]
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
Technical Support Center: Synthesis of PROTACs using (S,R,S)-AHPC-C3-COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the VHL E3 ligase ligand precursor, (S,R,S)-AHPC-C3-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a key building block in the synthesis of PROTACs. It comprises the (S,R,S)-AHPC moiety, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-carbon carboxylic acid linker.[1][2] This molecule serves as a precursor that can be readily coupled to a warhead (a ligand for the protein of interest) to generate a heterobifunctional PROTAC. The carboxylic acid group provides a convenient attachment point for amide bond formation with an amine-functionalized warhead or linker.
Q2: What is the most common method for coupling this compound to a warhead?
The most prevalent method is amide coupling.[3][4] This reaction involves activating the carboxylic acid of this compound with a coupling reagent, followed by the addition of an amine-containing warhead or a linker with a terminal amine. Common coupling reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, and EDC in combination with an additive like HOBt or OxymaPure.[5][6]
Q3: I am observing a low yield in my amide coupling reaction. What are the potential causes and solutions?
Low yields in amide coupling are a common issue. Several factors could be responsible:
-
Incomplete activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent and a base like DIPEA for 15-30 minutes before adding the amine can improve efficiency.[3][7]
-
Poor nucleophilicity of the amine: If your amine is electron-deficient or sterically hindered, the reaction may be sluggish.[8] Consider using a more potent coupling reagent like HATU or increasing the reaction temperature.
-
Presence of moisture: Amide coupling reactions are sensitive to water, which can hydrolyze the activated ester intermediate. Ensure all glassware is dry and use anhydrous solvents.
-
Incorrect base or stoichiometry: A non-nucleophilic base like DIPEA is crucial to prevent side reactions. Use 2-3 equivalents to neutralize any acid present and facilitate the reaction.
-
Salt form of the amine: If your amine is a salt (e.g., TFA or HCl salt), it can interfere with the coupling reaction. Using the free base form or adding an extra equivalent of the non-nucleophilic base is recommended.[6][9]
Q4: What are common side products observed during the synthesis?
Potential side products include:
-
Guanidinium adducts: When using HATU, a side reaction can occur where the guanidinium group of HATU reacts with nucleophilic groups on your molecules, such as phenols or anilines.[10]
-
Racemization: While less common with modern coupling reagents like HATU, racemization of chiral centers can occur, particularly with prolonged reaction times or elevated temperatures.[5]
-
Anhydride formation: With some activating agents like oxalyl chloride, self-condensation of the carboxylic acid to form an anhydride can compete with the desired amide formation.[8]
-
Cleavage of the VHL ligand: Under certain conditions, cleavage of the amide bond between the proline and the α-tert-butyl glycine residue in the AHPC core has been observed.[11]
Q5: My purified PROTAC has poor aqueous solubility. How can I improve this?
Poor solubility is a significant challenge for VHL-based PROTACs due to their often high molecular weight and lipophilicity.[1][12][13][14] Strategies to enhance solubility include:
-
Incorporate solubilizing groups: Modifying the linker or the VHL ligand with polar groups, such as piperazines, can significantly increase aqueous solubility.[1][12]
-
Optimize the linker: Incorporating polyethylene glycol (PEG) units into the linker is a common strategy to improve solubility and other physicochemical properties.[][16]
-
Formulate with excipients: For in vitro and in vivo studies, formulating the PROTAC with solubility-enhancing agents can be effective.
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Coupling Reagent | Use a fresh batch of the coupling reagent. Store coupling reagents under anhydrous conditions. |
| Insufficient Activation Time | Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes at room temperature before adding the amine.[3] |
| Sterically Hindered or Electron-Deficient Amine | Increase the reaction temperature (e.g., to 40-50 °C). Use a more powerful coupling reagent like COMU.[5] |
| Presence of Water | Use anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly before use. |
| Suboptimal Base | Ensure a non-nucleophilic base like DIPEA is used. Verify the stoichiometry (2-3 equivalents). |
| Amine Salt Formation | Convert the amine salt to the free base before the reaction or add an additional equivalent of base.[9] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Close Polarity of Product and Starting Materials | Optimize the reaction to drive it to completion to minimize unreacted starting materials. Use a high-resolution reverse-phase HPLC column with a shallow gradient for better separation. |
| Removal of Coupling Reagent Byproducts | Byproducts from reagents like EDC can often be removed by an aqueous workup (e.g., washing with dilute acid and base). HATU byproducts are generally water-soluble and can be removed during extraction. |
| Product Adhesion to Silica Gel | If using normal-phase chromatography, consider adding a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent to reduce tailing. Reverse-phase HPLC is generally preferred for PROTAC purification. |
Problem 3: Low or No Biological Activity of the Synthesized PROTAC
| Possible Cause | Troubleshooting Steps |
| Incorrect Molecular Structure | Confirm the structure and purity of the final compound using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[17] |
| Poor Cell Permeability | The PROTAC may be too large or too polar to cross the cell membrane.[18] Consider modifying the linker to be more hydrophobic or to include features that promote cell uptake. |
| Inefficient Ternary Complex Formation | The linker length or composition may not be optimal for the formation of a stable and productive ternary complex.[19][20] Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal linker.[21][22] |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes instead of the productive ternary complex, leading to reduced degradation.[18][19] Perform a wide dose-response experiment to identify the optimal concentration for degradation. |
| Low E3 Ligase Expression | Confirm the expression of VHL in the cell line being used.[19] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Yield | Key Considerations |
| HATU | None | DIPEA | High | Highly efficient, but can lead to guanidinium side products with certain substrates.[10] |
| HBTU | HOBt | DIPEA | High | A common and effective coupling reagent. |
| EDC | HOBt/Oxyma | DIPEA | Moderate to High | Economical choice, byproducts are water-soluble and easily removed. |
| PyBOP | None | DIPEA | High | Phosphonium-based reagent, generally high yielding. |
Table 2: Impact of PEG Linker Length on BRD4 PROTAC Efficacy [23]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU[3]
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine-functionalized warhead or linker (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress using LC-MS.
-
Quenching: Upon completion, quench the reaction with a small amount of water.
-
Purification: Purify the crude product using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.
Visualizations
Caption: A general workflow for the synthesis and evaluation of a PROTAC.
Caption: A troubleshooting decision tree for low reaction yields.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
overcoming off-target effects with (S,R,S)-AHPC-C3-COOH PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,R,S)-AHPC-C3-COOH as a VHL E3 ligase ligand in their Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In a PROTAC, it serves as the E3 ligase recruiting element. The carboxylic acid handle allows for conjugation to a linker, which is subsequently attached to a ligand for your protein of interest (POI). This tripartite molecule brings the POI in proximity to the VHL E3 ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.[3]
Q2: What are the common off-target effects observed with VHL-based PROTACs and how can they be mitigated?
Off-target effects in PROTACs can arise from the degradation of proteins other than the intended target.[4] Strategies to improve the selectivity of your this compound based PROTAC include:
-
Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest.
-
Modify the Linker: The length, composition, and attachment points of the linker are critical for the geometry of the ternary complex.[5] Systematic variation of the linker can enhance selectivity.
-
Change the E3 Ligase: If off-target effects persist, consider using a different E3 ligase, as they have distinct endogenous substrates and may form different off-target ternary complexes.[4]
Q3: What is the "hook effect" and how can I avoid it with my this compound PROTAC?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[4]
-
Test Lower Concentrations: Evaluate your PROTAC at lower (nanomolar to low micromolar) concentrations to find the optimal point for maximal degradation.[4]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote stable ternary complex formation over binary complexes.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low degradation of the target protein. | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties, such as by incorporating PEG units to enhance solubility.[1] Prodrug strategies can also be employed to mask polar groups.[4] |
| Low expression of VHL in the chosen cell line. | Confirm VHL expression via Western Blot or qPCR.[5] Select a cell line with robust VHL expression. | |
| Inefficient ternary complex formation. | Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[4] Modify the linker length or composition to improve complex stability.[5] | |
| Instability of the PROTAC in cell culture medium. | Assess the stability of your PROTAC in the experimental media over the time course of your experiment.[4] | |
| Significant off-target protein degradation observed. | The warhead for the protein of interest has low selectivity. | Redesign or select a more specific ligand for your target protein.[4] |
| The linker facilitates the formation of off-target ternary complexes. | Systematically vary the linker length and composition to alter the geometry of the ternary complex and improve selectivity.[4] | |
| The VHL ligase has endogenous substrates that are being degraded. | Consider using an alternative E3 ligase recruiter if the off-target effects are VHL-dependent.[4] | |
| High variability between experimental replicates. | Inconsistent cell culture conditions. | Standardize cell passage number, confluency, and health. Use cells within a defined passage number range and ensure consistent seeding densities.[4] |
| Degradation of the PROTAC stock solution. | Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Synthesis of an this compound based PROTAC via Amide Coupling
This protocol describes the conjugation of a protein of interest (POI) ligand containing a primary or secondary amine to this compound.
Materials:
-
This compound
-
POI-ligand-amine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and the POI-ligand-amine (1.0-1.2 eq) in anhydrous DMF.
-
Add the coupling agents (e.g., HATU, 1.2 eq; HOBt, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Assessing PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with an this compound based PROTAC.[3]
Materials:
-
Cell culture reagents
-
This compound based PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and treat with a range of concentrations of the PROTAC or vehicle control for the desired time.
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Visualizations
Caption: Mechanism of action for an this compound based PROTAC.
Caption: Troubleshooting workflow for lack of target degradation.
References
Technical Support Center: (S,R,S)-AHPC-C3-COOH in Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C3-COOH to facilitate ternary complex formation in proteolysis-targeting chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes using PROTACs synthesized with this compound.
Question 1: I am not observing any degradation of my target protein. Where should I start troubleshooting?
Answer:
Lack of protein degradation is a common issue. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Ternary Complex Formation | The short, relatively rigid C3 alkyl linker may not provide the optimal length and flexibility for the target protein and the Von Hippel-Lindau (VHL) E3 ligase to form a stable and productive ternary complex.[] Consider synthesizing analogs with different linker lengths (e.g., PEG linkers) to assess the impact on degradation.[2] |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane. The physicochemical properties of the warhead combined with the VHL ligand and C3 linker might result in poor permeability.[3] Assess cell permeability using assays like the cellular thermal shift assay (CETSA) or NanoBRET to confirm target engagement in a cellular context. Linkers that allow the PROTAC to adopt a folded conformation can improve cell permeability by shielding polar surface area.[3][4] |
| Low Target or E3 Ligase Expression | The cell line used may not express sufficient levels of the target protein or the VHL E3 ligase. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells. |
| Incorrect Compound Identity or Purity | The synthesized PROTAC may not be the correct structure or may be of insufficient purity. |
Question 2: My dose-response curve shows decreased degradation at higher concentrations. What is happening?
Answer:
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the VHL E3 ligase, rather than the productive ternary complex required for degradation. |
| Lack of Cooperativity | Positive cooperativity, where the formation of the binary complex with one protein increases the affinity for the other, can help mitigate the hook effect by stabilizing the ternary complex. The short C3 linker might not facilitate favorable protein-protein interactions that lead to positive cooperativity.[5][6] |
Question 3: The synthesized PROTAC has poor solubility. How can I improve this?
Answer:
Poor aqueous solubility is a frequent challenge in PROTAC development, potentially impacting assay results and bioavailability.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrophobic Nature of the PROTAC | The combination of a potentially lipophilic warhead and the alkyl-based C3 linker can lead to low solubility. |
| pH-dependent Solubility | The terminal carboxylic acid of the this compound can be protonated at low pH, affecting its charge and solubility. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical building block used in the synthesis of PROTACs. It consists of:
-
(S,R,S)-AHPC: A high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry is crucial for binding.
-
-C3-: A three-carbon alkyl linker.
-
-COOH: A terminal carboxylic acid group that serves as a reactive handle for conjugation to a ligand for a protein of interest (POI).
Q2: What is the role of the C3 linker?
A2: The linker connects the VHL ligand to the POI ligand. Its length, composition, and attachment points are critical for the PROTAC's effectiveness. The C3 linker is a short, relatively rigid alkyl chain. While potent PROTACs with short linkers have been developed, linker length often needs to be optimized for each specific target and warhead combination to allow for the formation of a stable and productive ternary complex.[2]
Q3: How does a PROTAC synthesized with this compound work?
A3: Once inside the cell, the PROTAC acts as a bridge, bringing the target protein and the VHL E3 ligase into close proximity to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome. The PROTAC can then act catalytically to degrade multiple target protein molecules.
Q4: What are the advantages of using a VHL ligand like (S,R,S)-AHPC?
A4: VHL is a widely expressed E3 ligase, making VHL-recruiting PROTACs applicable to a broad range of cell types and targets. The availability of high-affinity, well-characterized ligands like (S,R,S)-AHPC provides a reliable starting point for PROTAC design.[7]
Q5: Are there alternatives to the C3 linker?
A5: Yes, various linker types are used in PROTAC design, with polyethylene glycol (PEG) and alkyl chains of different lengths being the most common. PEG linkers can enhance the aqueous solubility of the final PROTAC molecule. The choice of linker is a critical parameter that often requires empirical optimization.[2]
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides examples of these values for VHL-recruiting PROTACs targeting various proteins, illustrating the impact of linker modifications. Note: Specific data for PROTACs using the this compound linker is limited in the public domain; this table serves as a general reference.
| Target Protein | Linker Composition | DC50 | Dmax | Cell Line |
| TBK1 | 21-atom alkyl/ether | 3 nM | 96% | Not Specified |
| TBK1 | 29-atom alkyl/ether | 292 nM | 76% | Not Specified |
| BTK | PEG6 | 2.2 nM | 97% | Mino cells |
| BET Proteins | Not Specified | <1 nM | Not Specified | CRPC cells |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an available amine group
-
Amide coupling reagents (e.g., HATU, HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 2.5 eq) to the solution.
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the POI ligand (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC to recruit the VHL E3 ligase for targeted protein degradation.
Caption: A stepwise workflow for troubleshooting failed protein degradation experiments with this compound based PROTACs.
Caption: Chemical structure representation of the this compound VHL ligand-linker conjugate.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
purification challenges of (S,R,S)-AHPC-C3-COOH derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C3-COOH derivatives. The focus is on addressing common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) building block. It is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, featuring a three-carbon carboxylic acid linker.[1] The stereochemistry (S,R,S) is critical for its binding affinity to the VHL protein. High purity is essential because impurities, particularly diastereomers with incorrect stereochemistry, can lead to ambiguous biological data, lower potency of the final PROTAC, and potential off-target effects.
Q2: What are the main purification challenges associated with this compound?
A2: The primary challenges stem from its stereochemical complexity and the presence of a carboxylic acid group. Key issues include:
-
Separation of Diastereomers: The synthesis can result in a mixture of diastereomers, which have very similar physical properties, making them difficult to separate by standard chromatography.[2]
-
Removal of Reaction-Related Impurities: Contaminants from preceding synthetic steps, such as coupling reagents, unreacted starting materials, and byproducts, need to be effectively removed.
-
Compound Stability: The molecule may be sensitive to certain chromatographic conditions (e.g., highly acidic or basic mobile phases).
-
Poor Chromatic Behavior: Carboxylic acids can exhibit poor peak shape (tailing) in reverse-phase HPLC.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying diastereomers.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An excellent method for determining absolute purity without a reference standard of the compound itself.[6][7][8][9] It can quantify the target molecule against a certified internal standard.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Troubleshooting Guides
Issue 1: Poor or No Separation of Diastereomers in Chiral HPLC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based CSPs are commonly used for separating chiral pharmaceuticals.[4] If one type of column does not provide separation, try another with a different chiral selector. |
| Suboptimal Mobile Phase | Systematically screen different mobile phase systems. For normal-phase chromatography, try mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, use acetonitrile or methanol with aqueous buffers. Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for carboxylic acids. |
| Inadequate Resolution | Optimize the mobile phase composition, flow rate, and column temperature. Isocratic elution often provides better resolution for challenging separations than a gradient. |
| Low Signal-to-Noise Ratio | Ensure the sample concentration is appropriate. Check the detector settings (e.g., wavelength for UV detection). |
Issue 2: Product Peak Tailing in HPLC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica | The free carboxylic acid can interact with residual silanols on the silica support of the column, causing peak tailing. |
| Solution 1: Mobile Phase Modifier: Add a small amount of a competitive acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the carboxyl group and masks the silanol interactions. | |
| Solution 2: Use a Different Stationary Phase: Consider using a column specifically designed for polar compounds or one with end-capping to minimize silanol interactions. | |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks. Reduce the injection volume or the sample concentration. |
Issue 3: Low Recovery After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Instability on Silica Gel | Some complex molecules can degrade on acidic silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear. |
| Solution: Use a deactivated silica gel (e.g., treated with a base like triethylamine) or consider an alternative purification method like preparative HPLC or crystallization. | |
| Irreversible Adsorption to the Column | Highly polar compounds can sometimes bind irreversibly to the stationary phase. |
| Solution: Use a more polar mobile phase or switch to a different stationary phase (e.g., alumina, or reversed-phase silica). | |
| Precipitation on the Column | If the compound has low solubility in the mobile phase, it may precipitate at the head of the column. Ensure the sample is fully dissolved in the initial mobile phase before loading. |
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification and analysis of chiral carboxylic acids, which can be applied to this compound derivatives.
| Parameter | Typical Value/Range | Reference/Comment |
| Purity Requirement for Biological Assays | >95% | Journal of Medicinal Chemistry Guidelines[8] |
| Chiral HPLC Diastereomeric Purity | >98% de (diastereomeric excess) | Goal for high-quality biological probes. |
| qNMR Purity Assay Accuracy | Typically within ± 2% | Provides absolute purity against a certified standard.[7] |
| Preparative HPLC Loading Capacity | 10-100 mg per injection | Highly dependent on column size and separation difficulty. |
| Typical Recovery from Preparative HPLC | 60-90% | Can be lower for challenging separations. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Diastereomeric Purity Analysis
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) column. These are effective for a wide range of chiral compounds.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol).
-
Screen a range of modifier percentages (e.g., 5%, 10%, 20%, 50%).
-
Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve the peak shape of the carboxylic acid.
-
Example Starting Condition: Hexane:Ethanol:TFA (80:20:0.1) at a flow rate of 1 mL/min.
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a reversed-phase chiral column (e.g., Chiralcel® OJ-RH).
-
Prepare mobile phases of acetonitrile or methanol with an aqueous buffer (e.g., 20 mM ammonium acetate).
-
Adjust the pH of the aqueous component with formic acid to around 3-4.
-
Example Starting Condition: Acetonitrile:Water with 0.1% Formic Acid (60:40) at a flow rate of 0.5 mL/min.
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Protocol 2: Purification by Preparative Chiral HPLC
-
Method Development:
-
Develop an analytical method with good separation (as in Protocol 1) that is scalable to a preparative column.
-
-
Sample Preparation:
-
Dissolve the crude this compound derivative in the initial mobile phase.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative chiral column with the mobile phase.
-
Perform a test injection with a small amount to confirm retention times.
-
Inject the sample and collect fractions corresponding to the desired diastereomer.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Analyze the purity of the isolated product by analytical chiral HPLC and LC-MS.
-
Protocol 3: Purity Determination by Quantitative NMR (qNMR)
-
Materials:
-
Dried sample of purified this compound.
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that is well-resolved from the analyte signals.
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound derivative (e.g., 5-10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton NMR (¹H-NMR) spectrum using parameters that ensure accurate integration. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for chiral HPLC diastereomer separation.
References
- 1. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Amide Coupling Reactions for (S,R,S)-AHPC-C3-COOH in PROTAC Synthesis
Welcome to the technical support center for optimizing the coupling of (S,R,S)-AHPC-C3-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high-yield, clean, and efficient amide bond formation, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling reaction important?
This compound is a chemical building block used in the synthesis of PROTACs. It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected to a three-carbon carboxylic acid linker. The carboxylic acid moiety serves as a reactive handle for coupling with an amine-containing ligand that binds to a target protein of interest. This amide bond formation is a pivotal step in assembling the final heterobifunctional PROTAC molecule, which is designed to induce the degradation of specific disease-causing proteins.
Q2: Which are the most common coupling reagents for this type of reaction?
The most frequently employed coupling reagents for attaching this compound to an amine are onium-type salts, such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole), are also a viable and cost-effective option.
Q3: What are the recommended solvents and bases for this coupling reaction?
Anhydrous polar aprotic solvents are generally preferred to ensure a water-free environment and good solubility of the reactants. The most common choices include:
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Acetonitrile
A non-nucleophilic organic base is typically required to facilitate the reaction. The most widely used base is DIPEA (N,N-Diisopropylethylamine).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough or may have degraded. 2. Low nucleophilicity of the amine: The amine partner may be sterically hindered or electronically deactivated. 3. Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate. 4. Incorrect stoichiometry: The ratio of reactants may not be optimal. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Use a fresh batch of the coupling reagent. 2. Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and/or extend the reaction time. Consider using a slight excess of the amine. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). 4. Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid is used. |
| Multiple Byproducts / Messy Reaction | 1. Side reactions of the coupling reagent: Uronium-based reagents like HATU can sometimes react with the amine to form a guanidinium byproduct. 2. Racemization: If there are stereocenters adjacent to the activated carboxyl group, racemization can occur, though this is not a primary concern for the C3 linker of this compound. 3. Degradation of starting materials or product: Prolonged reaction times or high temperatures can lead to decomposition. | 1. Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This minimizes the exposure of the amine to the free coupling reagent. 2. The use of additives like HOBt with carbodiimides can help suppress racemization in susceptible substrates.[1] 3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating. |
| Difficulty in Purification | 1. Removal of urea byproduct (from carbodiimides): Dicyclohexylurea (from DCC) is often insoluble and can be challenging to remove. 2. Removal of excess coupling reagents and their byproducts: Water-soluble byproducts from EDC and the byproducts of onium salts can sometimes be difficult to separate from the desired product. 3. Removal of excess base (e.g., DIPEA): DIPEA can be challenging to remove completely by simple evaporation. | 1. If using DCC, the urea can often be removed by filtration. For water-soluble ureas from reagents like EDC, an aqueous workup is effective. 2. A standard aqueous workup involving washes with dilute acid (e.g., 0.1 M HCl) and saturated sodium bicarbonate solution can help remove many impurities. For DMF as a solvent, washing with 5% LiCl solution can aid in its removal.[2] 3. Co-evaporation with a high-boiling point solvent like toluene can help remove residual DIPEA. An acidic wash during workup is also effective. |
Data Presentation: Comparison of Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature | Reaction Time | Typical Yield Range | Reference |
| HATU | DIPEA | DMF | Room Temp. | 4 - 20 h | 34% - 50% | [3] |
| EDC / HOBt | DIPEA | DMF | 0 °C to Room Temp. | 12 h - overnight | ~60% (for similar systems) | [4] |
| T3P | Not specified | Not specified | Not specified | Not specified | 14% - 41% | [5] |
| DCC / Oxyma Pure | Not specified | CH₂Cl₂ / CH₃CN | Room Temp. | 4 h | Good to excellent | [6] |
Note: Yields are highly dependent on the specific amine coupling partner and the scale of the reaction. The provided data should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
-
Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine coupling partner (1.1 - 1.2 equivalents) in anhydrous DMF.
-
-
Activation:
-
To the solution of this compound, add DIPEA (3.0 - 4.0 equivalents).
-
Add HATU (1.1 - 1.5 equivalents) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the solution of the amine dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-20 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides an alternative method using the more economical EDC/HOBt coupling system.
-
Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve the amine coupling partner (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Initiation:
-
Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the cooled solution, followed by the dropwise addition of the amine solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
-
Coupling:
-
Allow the reaction to warm to room temperature and stir for 12 hours to overnight.
-
-
Monitoring, Work-up, and Purification:
-
Follow the same procedures for monitoring, work-up, and purification as described in Protocol 1.
-
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating VHL Engagement of (S,R,S)-AHPC-Based PROTACs
An Objective Comparison of Performance and Methodologies for Ligand Engagement in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is among the most widely used ligases in PROTAC design.[1][][3] A critical component of any VHL-recruiting PROTAC is the VHL ligand itself. This guide focuses on PROTACs incorporating the (S,R,S)-AHPC-C3-COOH ligand, a derivative of the well-characterized VH032 core structure, providing a comparative analysis of its performance and detailed protocols for validating its engagement with the VHL protein complex.[1][4]
The core mechanism of a VHL-recruiting PROTAC hinges on the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[1][5] The affinity of the ligand for VHL is a crucial determinant of the efficiency of this process. Therefore, rigorous and quantitative validation of this engagement is a cornerstone of successful PROTAC development.
Comparative Analysis of VHL Ligand Performance
The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand. While direct, head-to-head comparisons of degradation efficiency (DC50, Dmax) are highly dependent on the specific POI ligand and linker, a comparison of the binding affinities of the core VHL ligands provides a foundational benchmark for researchers.
| Ligand | Binding Affinity (Kd) to VCB Complex | Assay Method | Key Features |
| (S,R,S)-AHPC Core (VH032) | ~186 nM - 1.1 µM | SPR, ITC, FP | A widely used, well-characterized ligand; provides a robust starting point for PROTAC design. |
| VH298 | ~190 nM | ITC | An alternative VHL ligand often used as a tool compound.[6] |
| Novel Heterocyclic Ligands | 29 nM - 171 nM | SPR | Patented modifications show potential for significantly improved VHL affinity.[7][8] |
| Fluorinated Hyp-derivatives | Comparable to parent Hyp-compounds | Co-crystal structure | Modifications to the hydroxyproline moiety can be explored to fine-tune properties.[6] |
Note: Binding affinities can vary based on experimental conditions and specific constructs used. VCB refers to the VHL-Elongin B-Elongin C complex.
Mandatory Visualizations
Detailed Experimental Protocols
Accurate and reproducible methods are essential for confirming the interaction between a PROTAC and the VHL protein. This section provides generalized protocols for key in vitro and cellular assays.
Fluorescence Polarization (FP) Competitive Binding Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by the test PROTAC.[9]
-
Objective: To determine the binding affinity (IC50 or Ki) of the PROTAC for the VHL complex.
-
Materials:
-
Purified, recombinant VCB (VHL-ElonginB-ElonginC) complex.
-
Fluorescently labeled VHL ligand (e.g., a derivative of VH032).
-
Test PROTAC based on this compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test PROTAC in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test PROTAC dilutions.
-
VCB Addition: Add a constant concentration of the VCB protein complex to each well.
-
Tracer Addition: Add a constant concentration of the fluorescently labeled VHL tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis: Plot the FP signal against the logarithm of the PROTAC concentration. Fit the data using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent tracer.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that measures real-time binding kinetics and affinities of biomolecular interactions.[10] It is invaluable for confirming binary (PROTAC-VHL) and ternary complex formation.
-
Objective: To measure the binding kinetics (ka, kd) and affinity (Kd) of the PROTAC to VHL and to confirm the formation of the POI-PROTAC-VHL ternary complex.
-
Materials:
-
Purified, recombinant VCB complex.
-
Purified, recombinant Protein of Interest (POI).
-
Test PROTAC.
-
SPR instrument and sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
VHL Immobilization: Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the test PROTAC over the immobilized VCB surface to measure the direct binding kinetics and affinity.
-
-
Ternary Complex Formation:
-
Pre-incubate a fixed concentration of the PROTAC with varying concentrations of the POI.
-
Inject these pre-incubated mixtures over the immobilized VCB surface.
-
An increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.[11]
-
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary interaction) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Cellular Degradation Assay (Western Blot)
This assay provides the ultimate proof of a PROTAC's intended function: the degradation of the target protein within a cellular context.
-
Objective: To quantify the reduction in POI levels following treatment with the PROTAC.
-
Materials:
-
Cell line endogenously or exogenously expressing the POI.
-
Test PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Secondary HRP-conjugated antibodies.
-
SDS-PAGE and Western blotting equipment and reagents.
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies for the POI and the loading control, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Perform densitometry analysis on the bands to quantify the protein levels. Normalize the POI band intensity to the corresponding loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
References
- 1. benchchem.com [benchchem.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-C3-COOH Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of (S,R,S)-AHPC-C3-COOH with other well-characterized VHL ligands, supported by experimental data to inform rational PROTAC design.
This compound is a functionalized derivative of the VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), designed for the convenient synthesis of PROTACs. Its terminal carboxylic acid group provides a versatile handle for linker attachment. While direct, publicly available quantitative data on the binding affinity and degradation efficiency of this compound is limited, its performance can be inferred from the extensive characterization of its parent compounds and related analogs. This guide will compare key performance metrics of established VHL ligands like VH032 and VH298, and the performance of PROTACs that utilize these ligands.
Quantitative Performance of VHL Ligands and Derived PROTACs
The efficacy of a VHL ligand is determined by its binding affinity to the VHL protein, and subsequently, the ability of the resulting PROTAC to induce the degradation of the target protein. Key parameters for comparison include the dissociation constant (Kd) for ligand binding, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTACs.
| Ligand/PROTAC | VHL Ligand Component | Binding Affinity (Kd) to VHL | Target Protein | DC50 | Dmax |
| VH032 | - | 185 nM[1] | - | - | - |
| VH298 | - | 80-90 nM[2][3] | - | - | - |
| MZ1 | VH032 | - | BRD4 | 2-20 nM | >90% |
| ARV-771 | (S,R,S)-AHPC derivative | - | BET Proteins | <1 nM | >95% |
Note: The performance of a PROTAC is influenced by the target protein ligand and the linker, in addition to the VHL ligand.
Signaling Pathways and Experimental Workflows
The recruitment of the VHL E3 ligase by a PROTAC initiates a cascade of events leading to the targeted degradation of a protein of interest (POI). The general mechanism and a typical experimental workflow for evaluating PROTAC efficacy are depicted below.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the comparison of VHL ligands and PROTACs. Below are summaries of widely used protocols.
VHL Ligand Binding Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a ligand to the VHL complex.
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged VCB (VHL, Elongin B, Elongin C) complex, and a fluorescently labeled tracer ligand (e.g., a fluorescent derivative of a known VHL ligand).
-
Procedure:
-
Incubate the GST-VCB complex with the terbium-labeled anti-GST antibody.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Add the fluorescent tracer.
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
-
Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound, from which the IC50 and subsequently the Kd can be calculated.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay measures the interaction between the VHL ligand and the VHL protein.
-
Reagents: Streptavidin-coated Donor beads, anti-tag antibody-conjugated Acceptor beads, biotinylated VHL protein, and a tagged ligand or vice versa.
-
Procedure:
-
Incubate the biotinylated VHL protein with the test compound.
-
Add the tagged ligand.
-
Add the Donor and Acceptor beads.
-
Incubate in the dark.
-
Read the AlphaLISA signal on a compatible plate reader.
-
-
Data Analysis: A decrease in signal indicates that the test compound is inhibiting the interaction between the VHL protein and the tagged ligand.
Cellular Protein Degradation Assay
Western Blotting
This is the gold standard for quantifying the degradation of a target protein in cells.
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
References
Efficacy of (S,R,S)-AHPC-C3-COOH vs. Other Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. Its length, composition, and rigidity influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the efficiency of ubiquitination and subsequent proteasomal degradation. This guide provides a comparative analysis of the (S,R,S)-AHPC-C3-COOH linker, a short-chain carboxylic acid linker for the von Hippel-Lindau (VHL) E3 ligase, against other commonly employed linkers, supported by experimental data.
Comparative Analysis of Linker Performance
Table 1: Comparison of VHL-Based PROTACs Targeting BRD4
| PROTAC | Linker Type | Linker Length (atoms, approx.) | DC50 | Dmax (%) | Cell Line |
| MZ1 | PEG | ~12 | ~25 nM[1] | >90%[1] | HeLa[1] |
| AT1 | Alkyl | ~11 | ~1.8 nM | >95% | HCT116 |
| ARV-771 | PEG-based | Not specified | <1 nM | >95% | 22Rv1 |
| Compound with C3 Linker (Hypothetical) | Alkyl Carboxylic Acid | ~5 | Data Not Available | Data Not Available | - |
Note: Data for the hypothetical compound with a C3 linker is not available in the cited literature and is included for comparative context. The efficacy of short-chain linkers is highly dependent on the specific protein target and the geometry of the ternary complex.
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation by VHL-Based PROTACs
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This table illustrates the critical importance of linker length, with a 16-atom linker demonstrating optimal efficacy for ERα degradation in this specific study.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to evaluate PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: In-Vitro Ternary Complex Formation Assay (e.g., TR-FRET)
This assay assesses the ability of a PROTAC to induce the formation of the ternary complex.
1. Reagents:
-
Purified recombinant target protein (e.g., with a His-tag).
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC with a GST-tag).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His).
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).
-
PROTAC of interest.
2. Assay Procedure:
-
In a microplate, add the purified target protein, E3 ligase complex, and the labeled antibodies.
-
Add the PROTAC at various concentrations.
-
Incubate the plate to allow for complex formation.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
3. Data Analysis:
-
An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, the PROTAC saturates both proteins individually, leading to a decrease in the ternary complex formation.
Protocol 3: Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132).
-
Lyse the cells under denaturing conditions to preserve ubiquitinated proteins.
2. Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
3. Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
4. Data Analysis:
-
An increase in the high-molecular-weight smear of ubiquitinated target protein in the PROTAC-treated sample (which is further enhanced with proteasome inhibition) confirms that the PROTAC induces ubiquitination of the target protein.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
References
analytical techniques for characterizing (S,R,S)-AHPC-C3-COOH PROTACs
A Comprehensive Guide to Analytical Techniques for Characterizing (S,R,S)-AHPC-C3-COOH PROTACs
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, this guide offers a comparative overview of essential analytical techniques for the characterization of Proteolysis Targeting Chimeras (PROTACs). Specifically, we focus on PROTACs incorporating the this compound moiety, a derivative of the VHL E3 ligase ligand. The successful development of potent and selective PROTACs hinges on a thorough understanding of their biochemical and cellular properties. This guide provides detailed experimental protocols, data presentation tables, and visual workflows to aid in the comprehensive evaluation of your PROTAC candidates.
Introduction to this compound PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] (S,R,S)-AHPC is a well-established, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] The "-C3-COOH" component of the specified PROTACs refers to a 3-carbon linker terminating in a carboxylic acid group, which serves as a versatile attachment point for a POI ligand. The characterization of such PROTACs involves a multi-faceted analytical approach to assess their purity, stability, binding kinetics, and cellular efficacy.
Core Analytical Techniques: A Comparative Overview
A suite of biophysical and cell-based assays is employed to build a comprehensive profile of a PROTAC's performance. The table below summarizes the key techniques and their primary applications in PROTAC characterization.
| Analytical Technique | Primary Application | Information Gained | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Purity assessment, identity confirmation, ternary complex formation, proteomics. | Molecular weight, stoichiometry of complexes, identification of degradation products, global protein level changes. | Medium to High | High sensitivity, label-free, can analyze complex mixtures.[5][6][7] | May not provide kinetic data, native MS requires specialized instrumentation. |
| NMR Spectroscopy | Structural analysis, binding site mapping, cooperativity determination. | 3D structure of PROTACs and complexes, conformational changes upon binding, cooperativity assessment.[3][][9] | Low | Provides detailed structural and dynamic information at atomic resolution.[] | Requires high sample concentrations, complex data analysis. |
| Surface Plasmon Resonance (SPR) | Binary and ternary binding kinetics, affinity determination. | Association (ka) and dissociation (kd) rates, equilibrium dissociation constant (KD), cooperativity factor (α).[2][10][11][12][13] | Medium | Real-time, label-free analysis of binding interactions, provides detailed kinetic information.[2][12] | Requires immobilization of one binding partner, can be sensitive to buffer conditions. |
| Western Blot | Quantification of protein degradation. | DC50 (50% degradation concentration), Dmax (maximum degradation), degradation kinetics.[1] | Low to Medium | Widely accessible, provides direct measure of protein levels in cells.[1] | Semi-quantitative, lower throughput than plate-based assays.[14][15] |
| Fluorescence Polarization (FP) | Binding affinity determination. | IC50 or KD for binary and ternary complexes.[4][16][17] | High | Homogeneous assay, suitable for high-throughput screening. | Requires fluorescent labeling, can be prone to interference. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic profiling of binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Low | Label-free, provides a complete thermodynamic profile of binding. | Requires large amounts of purified protein, low throughput.[2][12] |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data for the characterization of an this compound-based PROTAC targeting a hypothetical Protein of Interest (POI).
Table 1: Biophysical Characterization of PROTAC-XYZ
| Parameter | Technique | Value |
| Binding Affinity to POI (KD) | SPR | 50 nM |
| Binding Affinity to VHL (KD) | SPR | 150 nM |
| Ternary Complex Affinity (KD) | SPR | 25 nM |
| Cooperativity (α) | SPR | 6 |
| Ternary Complex Dissociation Half-life | SPR | 30 min |
Table 2: Cellular Activity of PROTAC-XYZ
| Parameter | Technique | Cell Line | Value |
| DC50 | Western Blot | Cell Line A | 75 nM |
| Dmax | Western Blot | Cell Line A | >90% |
| Degradation Half-life | Cycloheximide Chase | Cell Line A | 4 hours |
| GI50 (Growth Inhibition) | Cell Viability Assay | Cell Line A | 100 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments.
Protocol 1: Ternary Complex Formation Analysis by Native Mass Spectrometry
-
Sample Preparation : Prepare solutions of the POI, VHL-ElonginB-ElonginC (VCB) complex, and the this compound PROTAC in a volatile buffer such as ammonium acetate.
-
Incubation : Mix the POI, VCB, and PROTAC at desired molar ratios and incubate to allow for complex formation.
-
Nano-Electrospray Ionization (nESI) : Introduce the sample into the mass spectrometer using nESI, which helps to preserve non-covalent interactions.[5][7]
-
Mass Spectrometry Analysis : Acquire mass spectra under "native" conditions (i.e., gentle desolvation and ion transfer optics) to detect the intact ternary complex as well as binary complexes and unbound proteins.[6][7]
-
Data Analysis : Determine the mass of the observed species to confirm the stoichiometry of the complexes. The relative signal intensities can provide a semi-quantitative measure of the extent of complex formation.[5][6]
Protocol 2: Binding Kinetics and Cooperativity by Surface Plasmon Resonance (SPR)
-
Chip Preparation : Immobilize the VHL E3 ligase complex onto a sensor chip.
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the this compound PROTAC over the VHL surface to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Complex Analysis :
-
Inject the PROTAC at a constant concentration in the presence of varying concentrations of the POI over the VHL-functionalized surface.
-
Alternatively, pre-incubate the PROTAC with a near-saturating concentration of the POI and inject this mixture over the VHL surface.[13]
-
-
Data Analysis :
-
Fit the sensorgrams to appropriate binding models to obtain kinetic rate constants.
-
Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC to VHL) / (KD of PROTAC to VHL in the presence of POI). A value of α > 1 indicates positive cooperativity.[13]
-
Protocol 3: Cellular Protein Degradation by Western Blot
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or similar protein assay.[1]
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Detection and Analysis :
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. aragen.com [aragen.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Degradation: A Comparative Guide to (S,R,S)-AHPC-C3-COOH Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. One such ligand is derived from the von Hippel-Lindau (VHL) E3 ligase binder, commonly functionalized with a linker for conjugation to a target protein ligand. This guide focuses on PROTACs incorporating the (S,R,S)-AHPC-C3-COOH moiety, a VHL ligand connected to a three-carbon carboxylic acid linker, providing a framework for confirming target degradation and comparing their performance against other PROTAC strategies.
Mechanism of Action: Hijacking the Cellular Machinery
PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The (S,R,S)-AHPC moiety specifically recruits the VHL E3 ligase, initiating this degradation cascade.
Performance Comparison: VHL- vs. CRBN-based BRD4 Degraders
To illustrate the process of confirming and comparing target degradation, we will examine the performance of a representative VHL-based PROTAC (MZ1) against a well-known CRBN-based PROTAC (dBET1), both of which target the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | BRD4 | HeLa | ~24 | >90 |
| dBET1 | CRBN | BRD4 | MV4;11 | 18 | >90 |
Note: Data is compiled from various published studies and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols for Confirming Target Degradation
A critical aspect of PROTAC development is the rigorous experimental validation of target protein degradation. The following are detailed protocols for key experiments.
Experimental Workflow for Assessing PROTAC Efficacy
Western Blotting for Quantifying Protein Degradation
Objective: To determine the extent of target protein degradation (Dmax) and the concentration of PROTAC required to achieve 50% degradation (DC50).
Materials:
-
Cell line of interest (e.g., HeLa, MV4;11)
-
This compound based PROTAC and relevant controls (e.g., CRBN-based PROTAC, inactive epimer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Co-immunoprecipitation to Confirm Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell lysates from PROTAC-treated and control cells
-
Antibody against the E3 ligase (e.g., anti-VHL) or the target protein (e.g., anti-BRD4) conjugated to beads (e.g., Protein A/G)
-
Wash buffers
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Immunoprecipitation:
-
Incubate cell lysates with the antibody-conjugated beads overnight at 4°C to pull down the protein of interest and its binding partners.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase.
-
Expected Outcome: In the presence of an active PROTAC, the immunoprecipitation of the E3 ligase should co-precipitate the target protein, and vice-versa, confirming the formation of the ternary complex.
In-cell Ubiquitination Assay
Objective: To demonstrate that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody for immunoprecipitation of the target protein
-
Antibody against ubiquitin for Western blotting
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
-
Immunoprecipitation and Western Blotting:
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Immunoprecipitate the target protein.
-
Perform Western blotting on the immunoprecipitated samples and probe with an anti-ubiquitin antibody.
-
Expected Outcome: An increase in the ubiquitination signal of the target protein in the presence of the PROTAC, which is further enhanced by co-treatment with a proteasome inhibitor, indicates that the PROTAC is inducing ubiquitination of the target.
Signaling Pathway Perturbation
The degradation of a target protein by a PROTAC is expected to impact downstream signaling pathways. For instance, the degradation of BRD4 leads to the downregulation of its target genes, including the oncogene c-MYC, thereby inhibiting cell proliferation.
By employing these rigorous experimental methodologies, researchers can effectively confirm the on-target degradation mediated by this compound based PROTACs and objectively compare their performance against alternative degradation strategies. This systematic approach is crucial for the successful development of novel protein degraders for therapeutic applications.
The Critical Role of AHPC Stereochemistry in PROTAC Efficacy: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the precise three-dimensional arrangement of atoms within a PROTAC® (Proteolysis Targeting Chimera) is paramount to its function. This guide provides a comparative analysis of PROTACs constructed with different stereoisomers of the von Hippel-Lindau (VHL) E3 ligase ligand, (2S,4R)-1-((S)-2-(1-amino-1-oxopropan-2-yl)-4-hydroxy-pyrrolidine-1-carbonyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (AHPC), highlighting the profound impact of stereochemistry on VHL binding and subsequent target protein degradation.
This guide will delve into the structural basis for this stereochemical dependence, present illustrative data to underscore the expected differences in performance, and provide detailed experimental protocols for researchers aiming to conduct such comparative studies.
Illustrative Performance Comparison of AHPC Stereoisomer-Based PROTACs
The following table presents hypothetical, yet expected, data from a comparative study of PROTACs targeting a hypothetical protein of interest (POI). The key variable among these PROTACs is the stereochemistry of the AHPC moiety. This data illustrates the anticipated sharp decline in performance when deviating from the optimal (S,R,S) configuration.
| AHPC Stereoisomer | VHL Binding Affinity (Kd, nM) | Target Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Ternary Complex Cooperativity (α) |
| (2S,4R)-1-((S)-... | 100 | 50 | >95% | >5 |
| (2R,4S)-1-((R)-... | >10,000 | >10,000 | <10% | ~1 |
| (2S,4S)-1-((S)-... | >5,000 | >10,000 | <10% | ~1 |
| (2R,4R)-1-((R)-... | >10,000 | >10,000 | <10% | ~1 |
This table is for illustrative purposes to highlight the expected impact of AHPC stereochemistry.
The Structural Basis for Stereospecific VHL Recognition
The high degree of stereospecificity in the interaction between AHPC and VHL is dictated by the precise three-dimensional architecture of the VHL binding pocket. The (S,R,S) stereoisomer of AHPC adopts a conformation that allows for a network of crucial hydrogen bonds and van der Waals interactions with key amino acid residues in VHL, mimicking the native binding of the hypoxia-inducible factor 1α (HIF-1α) substrate. Any alteration in the stereocenters of AHPC disrupts this intricate network of interactions, leading to a significant loss of binding affinity and, consequently, a failure to form a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a VHL-recruiting PROTAC and a typical experimental workflow for a comparative study of PROTACs with different AHPC stereoisomers.
Figure 1. Mechanism of action for a VHL-recruiting PROTAC.
References
Validating PROTAC Selectivity: A Comparative Analysis of (S,R,S)-AHPC-Based Degraders
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is a critical step in the development of novel PROTAC (Proteolysis Targeting Chimera) therapeutics. This guide provides a comparative analysis of the selectivity of PROTACs synthesized from the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C3-COOH, and contrasts its performance with alternative PROTAC designs. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the design and validation of next-generation protein degraders.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. The selectivity of a PROTAC is paramount to its therapeutic efficacy and safety, minimizing off-target effects. This selectivity is governed by a combination of factors, including the choice of E3 ligase, the warhead that binds the target protein, and the chemical linker connecting the two. Here, we focus on PROTACs incorporating the (S,R,S)-AHPC scaffold, a potent VHL ligand, to understand how linker composition and E3 ligase choice influence degradation selectivity.
Performance Comparison: VHL vs. CRBN-Based BET Degraders
The BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4, are crucial epigenetic regulators and are attractive targets in oncology. The ability of a PROTAC to selectively degrade one BET family member over others (BRD2, BRD3) is a key measure of its precision.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein(s) | DC50 | Dmax | Cell Line | Key Findings on Selectivity |
| BETd-246 | Thalidomide (CRBN) | PEG/Alkyl | BRD2, BRD3, BRD4 | <10 nM (for BRD4) | >90% | MDA-MB-468 | Potent pan-BET degrader. Proteomics analysis showed that at 100 nM for 2 hours, BRD2, BRD3, and BRD4 were the only proteins significantly depleted.[1][2] |
| MZ1 | (S,R,S)-AHPC (VHL) | PEG | BRD4 | ~14 nM | >90% | HeLa | Demonstrates selectivity for BRD4 over BRD2 and BRD3 at lower concentrations. |
| ARV-771 | (S,R,S)-AHPC (VHL) | Not specified | BRD2, BRD3, BRD4 | <5 nM | >95% | 22Rv1 | Potent pan-BET degrader. |
Experimental Protocols for Selectivity Validation
Validating the selectivity of a novel PROTAC is a multi-step process involving biochemical and cellular assays, with mass spectrometry-based proteomics being the gold standard for unbiased, global assessment of off-target effects.
Western Blotting for On-Target Degradation
-
Objective: To confirm the dose- and time-dependent degradation of the target protein.
-
Methodology:
-
Seed cells (e.g., MDA-MB-468 for BET degraders) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for various time points (e.g., 1, 3, 6, 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Quantitative Proteomics for Off-Target Profiling
-
Objective: To identify all proteins that are significantly up- or down-regulated upon PROTAC treatment, providing a global view of selectivity.
-
Methodology (using Tandem Mass Tag - TMT):
-
Culture cells and treat with the PROTAC at a concentration that achieves maximal target degradation (e.g., 100 nM BETd-246 for 2 hours).[2]
-
Harvest and lyse the cells, and digest the proteins into peptides.
-
Label the peptides from different treatment conditions with isobaric TMT reagents.
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement by the PROTAC in a cellular context.
-
Methodology:
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein. An increase in the melting temperature upon PROTAC binding indicates target engagement.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for selectivity validation.
Conclusion
The selectivity of a PROTAC is a multifaceted property influenced by the intricate interplay between the target protein, the PROTAC molecule, and the recruited E3 ligase. While PROTACs based on the (S,R,S)-AHPC scaffold are potent recruiters of the VHL E3 ligase, the linker element, such as a "-C3-COOH" chain, plays a pivotal role in determining the ultimate degradation profile. As demonstrated by the comparison with the CRBN-based degrader BETd-246, different E3 ligases can lead to distinct selectivity profiles, with some PROTACs acting as pan-family degraders and others exhibiting remarkable isoform specificity.
A rigorous and multi-pronged experimental approach, centered around quantitative proteomics, is essential to fully characterize the selectivity of any new PROTAC. The methodologies and comparative data presented in this guide provide a framework for researchers to systematically evaluate and validate the selectivity of their this compound-synthesized PROTACs, ultimately paving the way for the development of more precise and effective targeted protein degradation therapies.
References
Benchmarking (S,R,S)-AHPC-C3-COOH: A Comparative Guide to E3 Ligase Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase linker is a cornerstone in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the von Hippel-Lindau (VHL) E3 ligase-recruiting linker, (S,R,S)-AHPC-C3-COOH, against other commonly employed linker classes. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[2] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the foundational step for PROTAC-mediated protein degradation.[3] The linker's length, rigidity, and chemical composition are critical parameters that must be optimized for each specific POI-E3 ligase pair.[4]
Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of the performance of VHL-recruiting PROTACs with different linker types against the well-characterized epigenetic reader protein, BRD4.
Note: The data presented below is a synthesis from multiple studies to provide a representative comparison. Direct head-to-head comparisons of a wide array of linkers for the same target and E3 ligase in a single study are limited. Experimental conditions may vary between studies.
Table 1: Comparison of VHL-Recruiting PROTACs with Varying Linker Types for BRD4 Degradation
| PROTAC (Linker Type) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 (PEG Linker) | BRD4 | HeLa | 25 | >90 | [5] |
| AT1 (PEG Linker) | BRD4 | HeLa | 5 | >95 | [5] |
| PROTAC with C8 Alkyl Linker | BRD4 | 22Rv1 | 10 | ~95 | [6] |
| PROTAC with C12 Alkyl Linker | BRD4 | 22Rv1 | 100 | ~80 | [6] |
| Rigid Piperazine-based Linker | BRD4 | LNCaP | <1 | >95 | [4] |
Table 2: Influence of Linker Length on BRD4 Degradation by VHL-Recruiting PROTACs
| PROTAC (Linker Composition) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| VHL-based PROTAC (PEG2) | ~9 | >5000 | <20 | [4] |
| VHL-based PROTAC (PEG3) | ~12 | 150 | ~80 | [4] |
| VHL-based PROTAC (PEG4) | ~15 | 25 | >90 | [4] |
| VHL-based PROTAC (PEG5) | ~18 | 50 | >90 | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures is crucial for understanding and implementing PROTAC-based studies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (S,R,S)-AHPC-Based PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. A key determinant of a PROTAC's success is its E3 ligase ligand. This guide provides a detailed comparison of PROTACs that utilize (S,R,S)-AHPC-C3-COOH and its derivatives, which are potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will objectively compare the performance of these PROTACs with relevant alternatives, supported by experimental data, detailed protocols, and clear visualizations to inform the design of next-generation protein degraders.
Introduction to (S,R,S)-AHPC-Based PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] They consist of a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The VHL E3 ligase is one of the most widely used in PROTAC design.[2] The (S,R,S)-AHPC core, also known as VH032, is a well-characterized, high-affinity ligand for VHL, making it a popular choice for the development of potent PROTACs.[3][4] This guide focuses on case studies of successful PROTACs built upon this VHL ligand.
Case Study 1: MZ1 - A Selective BET Degrader
MZ1 is a pioneering PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene expression and are implicated in cancer. MZ1 is composed of the pan-BET inhibitor JQ1 linked to a VHL ligand derived from the (S,R,S)-AHPC scaffold.[3][5]
A remarkable feature of MZ1 is its ability to induce selective degradation of BRD4 over its family members BRD2 and BRD3, despite the JQ1 warhead binding to all of them with similar affinity.[5] This selectivity arises from the formation of a highly stable and cooperative ternary complex between BRD4, MZ1, and VHL.[6]
Quantitative Performance of MZ1
The performance of MZ1 has been extensively characterized, providing a benchmark for VHL-based PROTACs. The data below summarizes its binding affinities and degradation potency.
| Parameter | Target Protein | Value | Cell Line | Reference |
| Binding Affinity (Kd) of MZ1 to Target | BRD4BD2 | 15 nM | N/A (ITC) | [7] |
| Binding Affinity (Kd) of MZ1 to VHL | VCB Complex | 66 nM | N/A (ITC) | [7] |
| Ternary Complex Affinity (Kd) | BRD4BD2:MZ1:VCB | 3.7 nM | N/A (ITC) | [7] |
| Degradation Potency (DC50) | BRD4 | ~10 nM | HeLa | [5] |
| Max Degradation (Dmax) | BRD4 | >90% | HeLa | [5] |
Visualizing the MZ1 Mechanism
The following diagrams illustrate the mechanism of action and the critical ternary complex formation induced by MZ1.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Cooperative formation of the BRD4:MZ1:VHL ternary complex.
Case Study 2: ARV-771 - A Pan-BET Degrader for Prostate Cancer
ARV-771 is another potent BET degrader that utilizes a VHL ligand derived from (S,R,S)-AHPC.[4][8] Unlike MZ1's selectivity for BRD4, ARV-771 is a pan-BET degrader, effectively depleting BRD2, BRD3, and BRD4. It has shown significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC).[8]
Quantitative Performance of ARV-771
ARV-771 demonstrates nanomolar degradation potency across various CRPC cell lines.
| Parameter | Target Protein | Value | Cell Line | Reference |
| Degradation Potency (DC50) | BRD2/3/4 | <1 nM | 22Rv1 | [8] |
| Degradation Potency (DC50) | BRD2/3/4 | <5 nM | VCaP | [8] |
| Anti-proliferative (IC50) | N/A | <1 nM | 22Rv1 | [8] |
VHL vs. CRBN: A Performance Comparison for BET Degradation
While (S,R,S)-AHPC-based ligands recruit VHL, another commonly used E3 ligase in PROTAC design is Cereblon (CRBN), recruited by ligands derived from thalidomide. Studies comparing VHL- and CRBN-based BET degraders have revealed important differences. For instance, in cell lines that have acquired resistance to a VHL-based BET-PROTAC like ARV-771, sensitivity to a CRBN-based BET-PROTAC (ARV-825) is often retained, and vice versa.[9] This suggests that the choice of E3 ligase is a critical factor in overcoming potential resistance mechanisms.
| PROTAC | E3 Ligase Recruited | Target | Key Finding | Reference |
| ARV-771 | VHL | BET proteins | Potent degradation in CRPC models. | [8] |
| ARV-825 | CRBN | BET proteins | Retains activity in cells resistant to VHL-based PROTACs. | [9] |
Experimental Protocols
Reproducing the results of PROTAC studies requires robust and well-defined experimental methods. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 16-24 hours).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Apply ECL substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is used to measure the thermodynamics of binding, including the dissociation constant (Kd) and cooperativity of ternary complex formation.
Materials:
-
Purified target protein (e.g., BRD4BD2)
-
Purified E3 ligase complex (e.g., VCB)
-
PROTAC compound
-
ITC instrument and cells
-
Dialysis buffer (ensure all components are in a matched buffer)
Procedure:
-
Determine Binary Affinities:
-
PROTAC to Target: Titrate the PROTAC solution from the injection syringe into the target protein solution in the ITC cell to determine the Kd.
-
PROTAC to E3 Ligase: Titrate the PROTAC solution into the E3 ligase complex solution to determine the Kd.[10]
-
-
Determine Ternary Complex Affinity:
-
Prepare a solution of the E3 ligase in the ITC cell.
-
Prepare a solution of the target protein pre-mixed with the PROTAC in the injection syringe.
-
Titrate the target-PROTAC mixture into the E3 ligase solution.[11]
-
-
Data Analysis and Cooperativity Calculation:
-
Analyze the binding isotherms to determine the apparent Kd for ternary complex formation.
-
The cooperativity factor (α) is calculated as the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd (PROTAC to E3 ligase in the presence of the target). An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase.[10]
-
Visualizing the Experimental Workflow
Caption: Workflow for determining PROTAC degradation potency.
Conclusion
PROTACs utilizing the (S,R,S)-AHPC scaffold as a VHL ligand have proven to be highly effective tools for inducing the degradation of key therapeutic targets like the BET proteins. Case studies of molecules like MZ1 and ARV-771 highlight the potential for achieving both high potency and, in some cases, unexpected selectivity. The choice of E3 ligase, as demonstrated by comparisons between VHL and CRBN-based degraders, is a critical design parameter that can influence efficacy and overcome resistance. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation and comparison of novel PROTACs, facilitating the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-C3-COOH: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental compliance. For novel or specialized compounds like (S,R,S)-AHPC-C3-COOH, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach to waste management is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, treating it as a compound with unknown hazard characteristics until proven otherwise.
Immediate Actions and Precautionary Measures
Before beginning any work that will generate waste, it is crucial to establish a clear disposal plan. The absence of specific published data for this compound necessitates treating it as a potentially hazardous substance.
Core Principles for Handling:
-
Assume Hazard: In the absence of definitive data, treat this compound as hazardous. This includes assuming it may be toxic, flammable, corrosive, or reactive.
-
Utilize Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Work in a Ventilated Area: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Segregate Waste: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and physical steps for safely managing waste containing this compound.
Step 1: Waste Characterization and Profiling
The first and most critical step is to characterize the waste. Since the specific hazards of this compound are not documented, the waste must be managed by your institution's Environmental Health & Safety (EHS) department as an unknown research chemical.
-
Consult Institutional EHS: Contact your institution's EHS office. They are the definitive resource for guidance on managing and disposing of novel or uncharacterized chemical waste and will be familiar with local, state, and federal regulations.
-
Complete a Hazardous Waste Tag: Accurately fill out a hazardous waste tag or label as required by your institution. Clearly list all constituents of the waste container, including "this compound" and any solvents or other reagents present, along with their estimated concentrations.
-
Do Not Perform Tests: Do not attempt to personally test the compound for characteristics like reactivity, flammability, or corrosivity. This should only be done by trained EHS professionals in a controlled environment.
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous reactions and simplifies the final disposal process.
-
Select Appropriate Containers: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or residue on the outside.
-
Label the Container: Attach the completed hazardous waste tag to the container before any waste is added. The label should clearly state "Hazardous Waste" and list all components.
-
Segregate by Physical State:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in a designated, lined, and sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by EHS.
-
Step 3: Storage and Pickup
Store the contained waste safely while awaiting collection by EHS personnel.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or the location specified by your EHS department.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Arrange for Pickup: Follow your institution's procedure to schedule a hazardous waste pickup. Do not allow waste to accumulate in the lab for extended periods.
Waste Stream Characterization Summary
When preparing for disposal, researchers must consider the potential classification of their waste stream. The table below summarizes the key characteristics that EHS will use to categorize the waste containing this compound.
| Waste Characteristic | Description | Assumed for this compound? | Disposal Consideration |
| Ignitability | Liquids with a flash point < 60°C, non-liquids that can cause fire, or are ignitable compressed gases. | Yes (Assume) | Must be segregated from oxidizers. Requires specialized flammable waste handling. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate. | Yes (Assume) | The "-COOH" (carboxylic acid) moiety suggests it is acidic. Requires corrosive-resistant containers. |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures, or generate toxic gases. | Yes (Assume) | Must be stored away from incompatible materials. Requires careful handling. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Determined by specific toxicity tests. | Yes (Assume) | Requires stringent containment to prevent environmental release and human exposure. |
Experimental Workflow for Waste Management
The logical flow for handling waste generated from experiments involving this compound is critical for maintaining safety and compliance. The following diagram illustrates this workflow, from generation to final disposition.
Caption: Workflow for the safe disposal of uncharacterized research chemicals.
This structured approach ensures that all waste generated from research involving this compound is managed in a manner that prioritizes the safety of laboratory personnel and protects the environment, in full compliance with institutional and regulatory standards.
Personal protective equipment for handling (S,R,S)-AHPC-C3-COOH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C3-COOH. The following procedures are designed to ensure safe handling, operation, and disposal of this potent compound.
This compound is a chemical compound that requires careful handling due to its potential hazards. A safety data sheet (SDS) for the closely related compound, (S,R,S)-AHPC monohydrochloride, indicates that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound. This is based on the GHS classifications for a similar compound which include acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1][2]. For potent pharmaceutical compounds, comprehensive PPE is critical to minimize exposure[3][4].
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. Nitrile or neoprene gloves are recommended. Always wash hands thoroughly after handling[1][2]. |
| Body Protection | Protective clothing | A lab coat or a long-sleeved seamless gown is required. For handling larger quantities or when there is a risk of splashing, consider coveralls[1][2][5]. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact which can cause serious irritation. A face shield may be necessary for full facial protection[1][2][5]. |
| Respiratory Protection | Respirator | Use only in a well-ventilated area. If dust or aerosols may be generated, a respirator (such as an N95) is required. Surgical masks do not offer adequate protection[1][2][5]. |
Operational Plan
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes[1][6].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation[1][6].
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place[1]. Recommended storage is often at -20°C for long-term stability[6].
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1].
-
If inhaled: Move the person to fresh air and ensure they are in a comfortable position for breathing[1].
-
If swallowed: Rinse the mouth with water. Do not induce vomiting[6]. In all cases of exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential harm to others.
-
Waste Classification: Unused this compound should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal company[7].
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, wipes, and containers, should also be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 3m.com [3m.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. abmole.com [abmole.com]
- 7. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
